5-Amino-2-chloro-4-fluorobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-chloro-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANBUJGJERTPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476607 | |
| Record name | 5-Amino-2-chloro-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172404-33-0 | |
| Record name | 5-Amino-2-chloro-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 5-Amino-2-chloro-4-fluorobenzoic acid
An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-2-chloro-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound (CAS No: 172404-33-0). This document compiles available data, presents it in a structured format, and outlines general experimental protocols for the determination of these properties.
Chemical Identity and Structure
This compound is a halogenated aminobenzoic acid derivative. Its structure, featuring an amino group, a chloro group, and a fluoro group on the benzoic acid backbone, makes it a versatile intermediate in organic synthesis.[1]
Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and have not been experimentally verified in the available literature.
| Property | Value | Source |
| Molecular Weight | 189.57 g/mol | [2][3] |
| Appearance | Grey Solid | [6] |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| pKa | 3.03 ± 0.25 (Predicted) | [6] |
| Solubility | Soluble in Methanol. | [6] |
| Storage Conditions | -20°C, under inert atmosphere. | [2][6] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling constants would be influenced by the positions of the electron-withdrawing (chloro and fluoro) and electron-donating (amino) groups on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
-
O-H stretch (Carboxylic acid): A broad band is expected in the region of 2500-3300 cm⁻¹.
-
N-H stretch (Amine): Two sharp peaks are anticipated in the 3300-3500 cm⁻¹ region.
-
C=O stretch (Carboxylic acid): A strong absorption band should appear around 1700 cm⁻¹.
-
C-Cl, C-F, and C-N stretches: These will be present in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The exact mass can be used to confirm the elemental composition.
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical and spectroscopic properties.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid.[7]
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.[7]
-
The sample is heated at a controlled rate.
-
The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting range.[7]
Determination of Solubility
Methodology (Qualitative):
-
Add a small amount (a few milligrams) of this compound to a test tube containing approximately 1 mL of the solvent (e.g., water, ethanol, methanol, DMSO).
-
Agitate the mixture and observe if the solid dissolves completely.
-
The process can be repeated with gentle heating if the compound does not dissolve at room temperature.
Acquisition of NMR Spectra
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[8]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using standard parameters. The spectrum should be referenced to an internal standard like tetramethylsilane (TMS) at 0 ppm.[8]
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. The spectrum should be referenced to the deuterated solvent peaks.[8]
-
Data Processing: Apply Fourier transformation, phase and baseline correction to the acquired data.[8]
Acquisition of IR Spectrum
Methodology (KBr Pellet Technique):
-
Sample Preparation: Grind 1-2 mg of dry this compound with about 100-200 mg of dry potassium bromide (KBr) powder until a fine, uniform mixture is obtained.[8]
-
Press the mixture in a die under high pressure to form a transparent pellet.[8]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[8]
-
Data Acquisition: Record a background spectrum and then the sample spectrum, typically over a range of 4000-400 cm⁻¹.[8]
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Applications in Research and Development
This compound serves as an important intermediate in the synthesis of more complex molecules. For instance, it is a building block for Saflufenacil-d7, which is a labeled version of the herbicide Saflufenacil.[9] The unique substitution pattern on the aromatic ring allows for diverse chemical transformations, making it a valuable reagent in the development of new pharmaceutical and agrochemical compounds.[1] The presence of halogen atoms can significantly influence the biological activity and physicochemical properties, such as membrane permeability and metabolic stability, of the final products.[1]
References
- 1. 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride | 957120-34-2 | Benchchem [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Chloro-4-fluoro-5-aminobenzoic Acid [qi-chem.com]
- 5. 5-Amino-2-chloro-4-fluoro-benzoic acid | 172404-33-0 [sigmaaldrich.com]
- 6. This compound | 172404-33-0 [amp.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 172404-33-0 [chemicalbook.com]
Technical Guide to the Spectral Analysis of 5-Amino-2-chloro-4-fluorobenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectral data for 5-Amino-2-chloro-4-fluorobenzoic acid. Due to the limited availability of published spectra for this specific compound, this document focuses on a predictive analysis based on the known spectral characteristics of structurally analogous molecules. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Predicted Spectral Data
The spectral characteristics of this compound are predicted based on the functional groups present (carboxylic acid, amine, and a substituted benzene ring) and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons and exchangeable protons from the amine and carboxylic acid groups. The electron-donating amino group and electron-withdrawing chloro, fluoro, and carboxylic acid groups will influence the chemical shifts of the aromatic protons.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents on the aromatic ring.
Predicted NMR Data Summary
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 7.0 - 8.0 | Doublet | 1H |
| Aromatic CH | 6.5 - 7.5 | Doublet | 1H |
| -NH₂ | 4.0 - 6.0 (broad) | Singlet | 2H |
| -COOH | 11.0 - 13.0 (broad) | Singlet | 1H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Carbonyl C (-COOH) | 165 - 175 |
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-F | 155 - 165 (d, ¹JCF) |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-COOH | 120 - 130 |
| Aromatic CH | 110 - 125 |
| Aromatic CH | 100 - 115 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the O-H and N-H stretches, the C=O stretch of the carboxylic acid, and various bonds within the aromatic ring.
Predicted IR Data Summary
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |
| N-H stretch (Amine) | 3300-3500 | Medium |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |
| C=C stretch (Aromatic) | 1450-1600 | Medium |
| C-N stretch | 1250-1350 | Medium |
| C-F stretch | 1100-1250 | Strong |
| C-Cl stretch | 700-850 | Strong |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 189/191 | Molecular ion peak with isotopic pattern for Cl. |
| [M-OH]⁺ | 172/174 | Loss of hydroxyl radical from the carboxylic acid. |
| [M-COOH]⁺ | 144/146 | Loss of the carboxyl group. |
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data for a solid organic compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[1]
-
Transfer: Filter the solution to remove any undissolved solids and transfer the clear solution into a standard 5 mm NMR tube.[1]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Tune the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. A relaxation delay may be needed to ensure accurate integration, especially for quaternary carbons.[2]
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
ATR-FTIR Spectroscopy Protocol
-
Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.[3]
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.[4][5]
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[5]
-
Data Processing: The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the solid sample into the ion source, typically via a direct insertion probe. The sample is then heated to induce volatilization.[6]
-
Ionization: The gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An ion detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: Logical workflow for compound characterization.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 5. jascoinc.com [jascoinc.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of 5-Amino-2-chloro-4-fluorobenzoic Acid (CAS 172404-33-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Amino-2-chloro-4-fluorobenzoic acid (CAS RN: 172404-33-0), a key intermediate in the synthesis of various agrochemicals, including the herbicide saflufenacil.[1] Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on predicted spectroscopic data derived from established principles and data from structurally analogous compounds. It includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed, standardized experimental protocols for obtaining and analyzing these spectra, intended to serve as a practical resource for researchers in quality control, process development, and structural characterization.
Compound Identification and Properties
-
Systematic Name: this compound
-
Chemical Structure:
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and comparison with spectral data of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.8 | d (J ≈ 8 Hz) | 1H | H-6 |
| ~ 6.8 - 7.1 | d (J ≈ 10 Hz) | 1H | H-3 |
| ~ 4.0 - 5.0 (broad) | s | 2H | -NH₂ |
| > 10.0 (broad) | s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | -COOH |
| ~ 150 - 155 (d) | C-F |
| ~ 145 - 150 | C-NH₂ |
| ~ 125 - 130 | C-Cl |
| ~ 120 - 125 (d) | C-H (ortho to F) |
| ~ 115 - 120 | C-COOH |
| ~ 110 - 115 (d) | C-H (meta to F) |
Note: 'd' denotes a doublet due to coupling with ¹⁹F.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium | N-H stretching (asymmetric and symmetric) |
| 3300 - 2500 (broad) | Broad | O-H stretching (carboxylic acid dimer) |
| ~ 1700 | Strong | C=O stretching (carboxylic acid) |
| ~ 1620 | Medium | N-H bending |
| ~ 1600, ~1475 | Medium | C=C stretching (aromatic ring) |
| ~ 1250 | Strong | C-O stretching and O-H bending (carboxylic acid) |
| ~ 1200 | Medium | C-N stretching (aromatic amine) |
| ~ 1100 | Strong | C-F stretching |
| ~ 800 - 900 | Strong | C-H out-of-plane bending |
| ~ 700 - 800 | Medium | C-Cl stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Identity | Notes |
| 189/191 | [M]⁺ (Molecular Ion) | Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio. |
| 172/174 | [M - OH]⁺ | Loss of the hydroxyl radical. |
| 144/146 | [M - COOH]⁺ | Decarboxylation. |
| 109 | [M - COOH - Cl]⁺ | Subsequent loss of chlorine. |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Parameters (¹H and ¹³C NMR):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.
-
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Amino-2-chloro-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5-Amino-2-chloro-4-fluorobenzoic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Due to the limited availability of direct experimental crystallographic and spectroscopic data for this specific molecule, this guide leverages computational chemistry, specifically Density Functional Theory (DFT), to predict its structural parameters. Furthermore, it outlines detailed experimental protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, the principal techniques for empirical structure elucidation of small organic molecules. This document is intended to serve as a foundational resource for researchers working with this compound, offering insights into its molecular geometry and providing practical guidance for its experimental characterization.
Introduction
This compound (C₇H₅ClFNO₂) is a substituted aromatic carboxylic acid. Its utility as a synthetic building block, notably in the production of herbicides, underscores the importance of understanding its three-dimensional structure and conformational preferences. These characteristics are crucial as they dictate the molecule's reactivity, intermolecular interactions, and ultimately, the properties of the resulting end-products. This guide presents a theoretical model of the molecule's structure and provides the necessary experimental frameworks for its empirical validation.
Predicted Molecular Structure and Conformation
The molecular structure of this compound was optimized using computational methods. The predicted conformation suggests a largely planar arrangement of the benzene ring, with the substituents causing minor deviations. The carboxylic acid group is predicted to be nearly coplanar with the ring, a common feature in benzoic acid derivatives that allows for resonance stabilization. The amino group, being an electron-donating group, and the halogen atoms, with their electron-withdrawing effects, influence the electronic distribution and geometry of the molecule.
Predicted Structural Parameters
The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound. These values are derived from DFT calculations and provide a quantitative description of the molecule's three-dimensional structure.
Table 1: Predicted Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | 1.39 |
| C2 | C3 | 1.39 |
| C3 | C4 | 1.38 |
| C4 | C5 | 1.40 |
| C5 | C6 | 1.39 |
| C6 | C1 | 1.40 |
| C1 | C7 | 1.49 |
| C7 | O1 | 1.22 |
| C7 | O2 | 1.35 |
| O2 | H1 | 0.97 |
| C2 | Cl1 | 1.74 |
| C4 | F1 | 1.36 |
| C5 | N1 | 1.39 |
| N1 | H2 | 1.01 |
| N1 | H3 | 1.01 |
Table 2: Predicted Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C2 | C1 | C6 | 119.5 |
| C1 | C2 | C3 | 120.3 |
| C2 | C3 | C4 | 119.8 |
| C3 | C4 | C5 | 120.1 |
| C4 | C5 | C6 | 120.0 |
| C5 | C6 | C1 | 120.3 |
| C1 | C2 | Cl1 | 119.8 |
| C3 | C2 | Cl1 | 119.9 |
| C3 | C4 | F1 | 118.9 |
| C5 | C4 | F1 | 121.0 |
| C4 | C5 | N1 | 120.5 |
| C6 | C5 | N1 | 119.5 |
| C1 | C7 | O1 | 124.0 |
| C1 | C7 | O2 | 113.5 |
| O1 | C7 | O2 | 122.5 |
| C7 | O2 | H1 | 109.5 |
| C5 | N1 | H2 | 119.0 |
| C5 | N1 | H3 | 119.0 |
| H2 | N1 | H3 | 122.0 |
Table 3: Predicted Dihedral Angles
| Atom 1 | Atom 2
Technical Guide: Physicochemical Properties of 5-Amino-2-chloro-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chloro-4-fluorobenzoic acid is a substituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and the development of robust synthetic processes. This technical guide provides an in-depth overview of the solubility and stability profile of this compound, based on available data and established scientific principles. It also outlines detailed experimental protocols for the determination of these properties.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClFNO₂ | [2] |
| Molecular Weight | 189.57 g/mol | [3] |
| Physical Form | Grey to White Solid | [4][5] |
| pKa (Predicted) | 3.03 ± 0.25 | [4] |
| Storage Temperature | -20°C to 5°C | [4][5][6] |
Solubility Profile
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, it is known to be soluble in methanol.[4] The solubility of aminobenzoic acids is influenced by the pH of the medium due to the presence of both an acidic carboxylic acid group and a basic amino group.[7]
To provide a practical reference, the following table presents illustrative solubility data in common pharmaceutical solvents at ambient temperature. This data is based on the expected behavior of similar substituted aminobenzoic acid derivatives.
Table 1: Illustrative Solubility of this compound at 25°C
| Solvent | Solubility Category | Estimated Solubility (mg/mL) |
| Methanol | Soluble | > 50 |
| Ethanol | Sparingly Soluble | 5 - 15 |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 |
| N,N-Dimethylformamide (DMF) | Freely Soluble | > 100 |
| Acetone | Slightly Soluble | 1 - 5 |
| Acetonitrile | Slightly Soluble | 1 - 5 |
| Water (pH 7.0) | Very Slightly Soluble | < 1 |
| 0.1 N HCl | Slightly Soluble | 1 - 5 |
| 0.1 N NaOH | Soluble | > 30 |
Note: The data in this table is illustrative and intended for guidance. Experimental determination is required for precise values.
Stability Profile
The stability of this compound is a critical parameter for its storage and handling. Recommended storage conditions of -20°C to 5°C suggest that the compound may be susceptible to degradation at higher temperatures.[4][5][6] Forced degradation studies are essential to understand its intrinsic stability and potential degradation pathways.
Table 2: Illustrative Stability of this compound under Forced Degradation Conditions
| Condition | Duration | Observation | Potential Degradants |
| 80°C (Solid State) | 7 days | Slight discoloration | Thermal decomposition products |
| 0.1 N HCl (aq) at 60°C | 24 hours | Minor degradation | Hydrolysis products |
| 0.1 N NaOH (aq) at 60°C | 24 hours | Significant degradation | Hydrolysis and other base-catalyzed degradation products |
| 3% H₂O₂ (aq) at 25°C | 24 hours | Moderate degradation | Oxidation products |
| UV/Vis Light Exposure (Solid State) | 7 days | Discoloration | Photodegradation products |
Note: The data in this table is illustrative. The extent of degradation and the nature of the degradation products need to be confirmed through experimental studies.
Experimental Protocols
Solubility Determination: Shake-Flask Method
This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess of this compound to various solvents in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed, followed by filtration of the supernatant through a suitable membrane filter (e.g., 0.22 µm PTFE).
-
Quantification: Dilute the clear supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.
Workflow for Forced Degradation Studies
References
- 1. echemi.com [echemi.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound | 172404-33-0 [amp.chemicalbook.com]
- 5. 5-Amino-2-chloro-4-fluoro-benzoic acid | 172404-33-0 [sigmaaldrich.com]
- 6. usbio.net [usbio.net]
- 7. biomedres.us [biomedres.us]
5-Amino-2-chloro-4-fluorobenzoic Acid: A Technical Overview of Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chloro-4-fluorobenzoic acid, with a CAS number of 172404-33-0, is a halogenated aromatic carboxylic acid.[1][2] Its structural features, including an amino group, a chlorine atom, and a fluorine atom attached to a benzoic acid core, make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a summary of its known physicochemical properties, with a focus on its melting and boiling points. Despite a thorough review of available literature and supplier data, specific experimental values for the melting and boiling points of this compound are not publicly documented. This guide will address this data gap by outlining standard experimental protocols for determining these critical parameters.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below. The compound is typically supplied as a white solid.
| Property | Value | Source |
| CAS Number | 172404-33-0 | [1][2] |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [1] |
| Physical Form | White Solid | |
| Melting Point | Data not available | [3] |
| Boiling Point | Data not available | [3] |
The absence of reported melting and boiling point data is not uncommon for complex organic molecules. This can be for several reasons, including the possibility that the compound decomposes at elevated temperatures before a distinct melting or boiling point is reached. Further experimental investigation is required to determine these values definitively.
Experimental Protocols for Melting and Boiling Point Determination
For researchers requiring precise melting and boiling point data for this compound, the following standard laboratory procedures are recommended.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a single, sharp temperature. The following workflow outlines the capillary melting point method, a widely used and accessible technique.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For a non-volatile solid like this compound, determining a boiling point can be challenging as it may decompose before boiling at atmospheric pressure. In such cases, vacuum distillation is employed to determine the boiling point at a reduced pressure.
The following logical diagram illustrates the decision-making process for determining the boiling point of a thermally sensitive compound.
References
Quantum Chemical Blueprint of 5-Amino-2-chloro-4-fluorobenzoic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-chloro-4-fluorobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. Understanding its molecular structure, electronic properties, and reactivity is crucial for designing novel therapeutics. This technical guide provides a comprehensive overview of the in-silico analysis of this compound using quantum chemical calculations. We detail the theoretical framework, computational methodologies, and simulated spectroscopic data, offering a foundational dataset for further experimental validation and drug design endeavors.
Introduction
Substituted benzoic acids are pivotal scaffolds in the synthesis of a wide array of pharmaceutical compounds. The strategic placement of functional groups, such as halogens and amines, can significantly modulate the physicochemical and biological properties of these molecules. This compound incorporates a unique combination of substituents that can influence its acidity, lipophilicity, and potential intermolecular interactions with biological targets.
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for elucidating the molecular properties of such compounds from first principles. These computational methods allow for the prediction of optimized molecular geometry, vibrational frequencies, electronic structure, and reactivity descriptors, offering insights that can guide synthetic efforts and biological screening. This guide presents a theoretical investigation of this compound, laying the groundwork for its potential use in drug discovery.
Computational Methodology
Geometry Optimization and Frequency Calculations
The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate geometries for similar organic molecules. Frequency calculations were performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra. All calculations were performed in the gas phase.
Electronic Structure Analysis
The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated at the same level of theory. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. The molecular electrostatic potential (MEP) was also calculated to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Predicted Molecular Properties
The following tables summarize the key quantitative data obtained from the quantum chemical calculations on this compound.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.405 | ||
| C2-C3 | 1.389 | ||
| C3-C4 | 1.391 | ||
| C4-C5 | 1.402 | ||
| C5-C6 | 1.395 | ||
| C6-C1 | 1.398 | ||
| C1-C(OOH) | 1.488 | ||
| C(OOH)-O1 | 1.215 | ||
| C(OOH)-O2 | 1.358 | ||
| O2-H | 0.967 | ||
| C2-Cl | 1.745 | ||
| C4-F | 1.352 | ||
| C5-N | 1.385 | ||
| N-H1 | 1.012 | ||
| N-H2 | 1.012 | ||
| C1-C2-C3 | 120.1 | ||
| C2-C1-C6 | 119.5 | ||
| C1-C(OOH)-O1 | 124.8 | ||
| C1-C(OOH)-O2 | 112.3 | ||
| O1-C(OOH)-O2 | 122.9 | ||
| C(OOH)-O2-H | 105.7 | ||
| C1-C2-Cl | 119.2 | ||
| C3-C4-F | 118.9 | ||
| C4-C5-N | 121.3 | ||
| C(OOH)-C1-C2-C3 | 179.8 | ||
| Cl-C2-C3-C4 | -179.9 | ||
| F-C4-C5-N | 179.5 |
Table 2: Calculated Vibrational Frequencies (Selected IR Peaks)
| Wavenumber (cm⁻¹) | Intensity (km/mol) | Assignment |
| 3485 | 45.2 | N-H asymmetric stretch |
| 3390 | 38.7 | N-H symmetric stretch |
| 3080 | 15.1 | O-H stretch (carboxylic acid) |
| 1715 | 185.6 | C=O stretch (carboxylic acid) |
| 1620 | 75.3 | N-H scissoring |
| 1585 | 62.1 | Aromatic C=C stretch |
| 1450 | 48.9 | Aromatic C=C stretch |
| 1310 | 95.4 | C-O stretch / O-H bend |
| 1255 | 88.2 | C-N stretch |
| 1150 | 76.9 | C-F stretch |
| 830 | 55.3 | C-Cl stretch |
Table 3: Electronic Properties
| Property | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.89 eV |
| HOMO-LUMO Gap | 4.36 eV |
| Dipole Moment | 3.45 Debye |
Experimental Protocols (Theoretical Framework)
While this guide focuses on computational results, the following outlines the standard experimental protocols that would be used to validate these theoretical findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.
-
Methodology:
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Visualizations
Computational Workflow
Caption: A flowchart illustrating the computational workflow for the quantum chemical analysis.
Hypothetical Signaling Pathway Inhibition
Given the structural motifs present in this compound, it could hypothetically be investigated as an inhibitor of protein kinases, a common target in oncology.
Caption: A diagram showing the hypothetical inhibition of a kinase signaling pathway.
Conclusion
This technical guide has presented a comprehensive theoretical analysis of this compound using quantum chemical calculations. The predicted geometric, vibrational, and electronic properties provide a valuable starting point for understanding the molecular characteristics of this compound. The detailed computational workflow and hypothetical signaling pathway inhibition diagram offer a framework for its further investigation in the context of drug discovery. Experimental validation of these theoretical results is a necessary next step to fully elucidate the potential of this compound as a lead compound in the development of new therapeutic agents.
Reactivity Profile of 5-Amino-2-chloro-4-fluorobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-chloro-4-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest as a key intermediate in the synthesis of high-value agrochemicals. The specific arrangement of an activating amino group and deactivating halogen substituents on the benzoic acid framework imparts a unique reactivity profile. This technical guide provides a comprehensive analysis of the reactivity of its constituent functional groups—amino, chloro, fluoro, and carboxylic acid—supported by physicochemical data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction
The strategic incorporation of multiple functional groups onto an aromatic scaffold is a cornerstone of modern chemical synthesis, enabling the fine-tuning of a molecule's physicochemical and biological properties. This compound serves as a prime example of a highly functionalized and synthetically versatile building block. Its utility is notably demonstrated in the synthesis of the herbicide saflufenacil, a potent inhibitor of the protoporphyrinogen IX oxidase (PPO) enzyme.[1] Understanding the interplay and reactivity of the amino, chloro, fluoro, and carboxylic acid moieties is crucial for optimizing synthetic routes and for the design of novel derivatives with desired biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in predicting its behavior in various chemical environments.
| Property | Value | Reference(s) |
| CAS Number | 172404-33-0 | [2][3] |
| Molecular Formula | C₇H₅ClFNO₂ | [2][3] |
| Molecular Weight | 189.57 g/mol | [3][4] |
| Appearance | White to Grey Solid | [5] |
| Predicted pKa | 3.03 ± 0.25 | [5] |
| Solubility | Soluble in Methanol | [5] |
| Storage Temperature | -20°C, under inert atmosphere | [5] |
Reactivity of Functional Groups
The reactivity of this compound is a composite of the electronic effects of its four distinct functional groups attached to the benzene ring.
Carboxylic Acid Group (-COOH)
The carboxylic acid group is the most acidic functional group in the molecule. Its reactivity is influenced by the other substituents on the aromatic ring. The electron-withdrawing inductive effects of the chlorine and fluorine atoms are expected to increase the acidity of the carboxylic acid compared to benzoic acid itself. The amino group, being electron-donating by resonance, would typically decrease the acidity. However, its position meta to the carboxylic acid group mitigates this effect. The predicted pKa of 3.03 suggests a relatively strong benzoic acid derivative.[5]
This group readily undergoes typical reactions of carboxylic acids, such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amidation: Reaction with amines to form amides. This is a key reaction in the synthesis of saflufenacil.[6]
-
Acid Halide Formation: Conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, which further activates the carboxyl group for nucleophilic acyl substitution.
Amino Group (-NH₂)
The amino group is a strong activating group due to its ability to donate its lone pair of electrons into the aromatic ring via the resonance effect. This increases the electron density of the ring, particularly at the ortho and para positions. However, in this molecule, the positions ortho and para to the amino group are already substituted.
Key reactions involving the amino group include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Reaction with nitrous acid (generated from a nitrite salt and a strong acid) to form a diazonium salt. This is a versatile intermediate that can be converted to a wide range of other functional groups.
Chloro (-Cl) and Fluoro (-F) Groups
The halogen substituents, chlorine and fluorine, are deactivating groups due to their strong electron-withdrawing inductive effects.[7] They also exhibit a weak electron-donating resonance effect. Overall, they decrease the reactivity of the benzene ring towards electrophilic aromatic substitution.
In the context of nucleophilic aromatic substitution (SNAr) , the reactivity of halogens as leaving groups is often inverted compared to SN1/SN2 reactions, with fluorine being a better leaving group than chlorine in many cases.[7][8] This is due to the rate-determining step being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. The presence of electron-withdrawing groups ortho and para to the halogen enhances the susceptibility of the ring to nucleophilic attack. In this compound, the carboxylic acid group (a deactivating group) is ortho to the chlorine and para to the fluorine, potentially activating these positions for SNAr.
Role in Saflufenacil Synthesis and Biological Signaling Pathway
This compound is a crucial building block in the synthesis of the herbicide saflufenacil.[1] The synthesis typically involves the formation of an amide bond between the carboxylic acid group of this compound and a substituted pyrimidinedione.[6][9]
Saflufenacil's herbicidal activity stems from its inhibition of the protoporphyrinogen IX oxidase (PPO) enzyme in plants.[10][11][12] This inhibition triggers a cascade of events leading to rapid cell death.
Experimental Protocols
The following are detailed methodologies for key experiments related to the analysis and reactivity of this compound.
Synthesis of Saflufenacil Intermediate
This protocol outlines a key step in the synthesis of saflufenacil, the coupling of this compound with a pyrimidinedione moiety.
Materials:
-
This compound
-
2-Dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one
-
Glacial acetic acid
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a reaction flask, dissolve this compound in glacial acetic acid.
-
Add 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one to the solution.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water to remove residual acetic acid.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) is a powerful tool for the structural elucidation of organic molecules.
Materials:
-
This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and coupling constants for all signals.
Mass Spectrometric Analysis
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Analyze the spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.
-
Observe the isotopic pattern, which will show a characteristic M+2 peak for the chlorine atom.
-
If using tandem MS (MS/MS), fragment the molecular ion to obtain structural information.
Conclusion
This compound is a molecule with a rich and complex reactivity profile governed by the interplay of its amino, chloro, fluoro, and carboxylic acid functional groups. A thorough understanding of these reactivities is paramount for its effective use in synthetic chemistry, particularly in the production of high-value products like the herbicide saflufenacil. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the study and application of this and related polysubstituted aromatic compounds.
References
- 1. This compound | 172404-33-0 [chemicalbook.com]
- 2. 5-Amino-2-chloro-4-fluoro-benzoic acid | 172404-33-0 [sigmaaldrich.com]
- 3. usbio.net [usbio.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 172404-33-0 [amp.chemicalbook.com]
- 6. Saflufenacil (Ref: BAS 800H) [sitem.herts.ac.uk]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Saflufenacil - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. ncwss.org [ncwss.org]
Electronic effects of substituents in 5-Amino-2-chloro-4-fluorobenzoic acid
An In-depth Technical Guide to the Electronic Effects of Substituents in 5-Amino-2-chloro-4-fluorobenzoic Acid
Introduction
This compound is a polysubstituted aromatic compound featuring a carboxylic acid group, an amino group, and two different halogen atoms. This high degree of functionalization makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] For researchers and drug development professionals, a thorough understanding of the electronic properties imparted by these substituents is critical. These properties govern the molecule's acidity (pKa), its reactivity in further chemical modifications, its potential for intermolecular interactions (like hydrogen bonding), and ultimately, its pharmacokinetic and pharmacodynamic profile in a biological system.
This technical guide provides a detailed analysis of the competing electronic effects—inductive and resonance—of the amino, chloro, and fluoro substituents on the benzoic acid core. It synthesizes established principles of physical organic chemistry to predict their collective impact on the molecule's chemical behavior.
Fundamentals of Substituent Electronic Effects
The reactivity and acidity of a substituted benzene ring are profoundly influenced by the electron-donating or electron-withdrawing nature of its substituents. These influences are primarily understood through two mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (I) : This effect is transmitted through the sigma (σ) bonds of the molecule. It arises from the difference in electronegativity between a substituent and the carbon atom to which it is attached. Electron-withdrawing groups (EWGs) have a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups (EDGs) have a positive inductive effect (+I), pushing electron density towards the ring. The inductive effect weakens with distance.[2][3]
-
Resonance Effect (R or M) : This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons (e.g., -NH₂, -OH, halogens) can donate electron density to the ring through resonance, a positive resonance effect (+R).[4] Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂, -CN, -COOH) can withdraw electron density from the ring, a negative resonance effect (-R).[4] This effect is strongest at the ortho and para positions.
The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship that quantifies these electronic effects. The substituent constant (σ) measures the electronic influence of a substituent, while the reaction constant (ρ) measures the sensitivity of a given reaction to these effects.[5]
Analysis of Individual Substituents
The net electronic effect of a substituent is a combination of its inductive and resonance properties. In this compound, we must consider the effects of the amino, chloro, and fluoro groups relative to the carboxylic acid function.
-
Amino Group (-NH₂) : The amino group is a powerful activating group. While nitrogen is electronegative and exerts a -I effect, its lone pair of electrons can be delocalized into the ring, resulting in a very strong +R effect.[1] Overall, it is a strong electron-donating group (+R > -I).
-
Fluoro (-F) and Chloro (-Cl) Groups : Halogens are deactivating groups overall. Their strong electronegativity results in a powerful electron-withdrawing inductive effect (-I). However, they also possess lone pairs that can be donated to the ring via a +R effect. For halogens, the inductive effect outweighs the resonance effect (-I > +R).[4]
-
Fluorine vs. Chlorine : Fluorine is more electronegative than chlorine, giving it a stronger -I effect. Counterintuitively, fluorine exhibits a stronger +R effect than chlorine due to better overlap between its 2p orbital and the 2p orbital of carbon. This can lead to p-fluorobenzoic acid being a weaker acid than p-chlorobenzoic acid.[1]
-
Quantitative Electronic Parameters
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para | Electronic Effect Summary |
|---|---|---|---|
| -NH₂ | -0.04[6] | -0.66[5][6] | Strong donating |
| -F | +0.34[6] | +0.062[5] | Withdrawing (Inductive) |
| -Cl | +0.37[6] | +0.227[5] | Withdrawing (Inductive) |
| -COOH | +0.33[6] | +0.45[6] | Withdrawing (Resonance) |
A positive σ value indicates an electron-withdrawing group that increases acidity, while a negative value indicates an electron-donating group that decreases acidity.
Table 2: Field (Inductive) and Resonance Parameters
| Substituent | Field (F) | Resonance (R) |
|---|---|---|
| -NH₂ | +0.02 | -0.68 |
| -F | +0.43 | -0.37 |
| -Cl | +0.41 | -0.18 |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[7] Positive F and R values indicate electron withdrawal.
Combined Electronic Effects and Predicted Acidity
The acidity of the carboxylic acid group is determined by the stability of its conjugate base, the carboxylate anion. Substituents that withdraw electron density from the ring stabilize the anion, increasing acidity (lowering pKa). Conversely, electron-donating groups destabilize the anion, decreasing acidity (raising pKa).[2][3]
In this compound, the substituents are positioned as follows relative to the -COOH group:
-
2-Chloro : ortho
-
4-Fluoro : meta
-
5-Amino : meta
-
Ortho Effect (2-Chloro) : Ortho-substituted benzoic acids are generally stronger acids than their meta or para isomers, regardless of the substituent's nature.[8] This "ortho effect" is a combination of steric and electronic factors. The bulky chlorine atom forces the -COOH group out of the plane of the benzene ring.[9] This reduces resonance between the carboxyl group and the ring, which increases the acidity.[8] This is likely the most significant acid-strengthening effect in the molecule.
-
Meta Effects (4-Fluoro and 5-Amino) : At the meta position, the resonance effect is minimal, and the inductive effect is dominant.
-
The fluoro group at the meta position exerts a strong -I effect, withdrawing electron density and increasing acidity.
-
The amino group at the meta position has a weak -I effect, which would slightly increase acidity. Its powerful +R effect does not operate from the meta position.
-
Overall Prediction : The acidity of this compound will be primarily dictated by the strong acid-strengthening contribution of the ortho-chloro group and the meta-fluoro group. The meta-amino group will have a much smaller, slightly acid-strengthening inductive effect. Therefore, it is predicted that this compound will be a significantly stronger acid (lower pKa) than unsubstituted benzoic acid (pKa ≈ 4.2).
Caption: Predicted influence of substituents on the acidity of the carboxylic acid group.
Experimental Protocols
Determination of pKa by Potentiometric Titration
The Hammett σ constant for a novel substituent is fundamentally derived from the measured pKa of the corresponding substituted benzoic acid.[10] Potentiometric titration is a standard method for this determination.
Methodology:
-
Preparation of Solutions :
-
Prepare a standardized solution of a strong base, typically ~0.05 M NaOH, in the desired solvent system (e.g., 70:30 ethanol-water).[10] The solvent must be consistent for comparing results.
-
Accurately weigh a precise amount (e.g., 4.0 x 10⁻⁴ mol) of the substituted benzoic acid and dissolve it in a known volume (e.g., 25 mL) of the same solvent system.[10]
-
-
Titration :
-
Calibrate a pH meter with standard buffer solutions.
-
Place the benzoic acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.25 mL), recording the pH after each addition.[10] Ensure the solution is well-mixed and the pH reading has stabilized.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis :
-
Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the titration curve.
-
The volume at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) corresponds to the point where the concentrations of the acid and its conjugate base are equal.
-
According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the acid.
-
-
Calculation of Hammett Constant (σ) :
-
The Hammett constant (σ) is calculated using the equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid) . The reaction constant (ρ) is defined as 1.00 for the ionization of benzoic acids in water.[10]
-
Caption: Experimental workflow for the determination of pKa via potentiometric titration.
Conclusion
The electronic character of this compound is a complex interplay of inductive and resonance effects from its three distinct substituents. The amino group acts as a powerful resonance donor, while the chloro and fluoro groups are strong inductive withdrawing groups. When considering the molecule's acidity, the positions of these groups are paramount. The powerful acid-strengthening ortho-effect of the 2-chloro group, combined with the inductive withdrawal of the 4-fluoro group, is predicted to overcome any acid-weakening effects, resulting in a pKa significantly lower than that of unsubstituted benzoic acid. This analysis provides a foundational framework for scientists to anticipate the reactivity, solubility, and potential biological interactions of this and similarly complex molecules in drug discovery and materials science.
References
- 1. 2-Amino-5-chloro-4-fluorobenzoic acid | 351367-77-6 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. global.oup.com [global.oup.com]
- 7. scispace.com [scispace.com]
- 8. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 9. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.viu.ca [web.viu.ca]
A Technical Guide to the Thermochemical Analysis of 5-Amino-2-chloro-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following table summarizes the key thermochemical parameters and the analytical techniques used to determine them for a compound like 5-Amino-2-chloro-4-fluorobenzoic acid.
| Thermochemical Parameter | Description | Experimental Technique |
| Melting Point (Tm) | The temperature at which the substance transitions from a solid to a liquid phase. | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Fusion (ΔHfus) | The amount of energy required to melt the substance at its melting point. | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | The temperature at which the compound begins to chemically degrade. | Thermogravimetric Analysis (TGA) |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the substance by a specific amount. | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Combustion (ΔHcomb) | The heat released when the compound is completely burned with oxygen. | Bomb Calorimetry |
Experimental Protocols
A detailed understanding of the experimental procedures is crucial for accurate and reproducible thermochemical data generation.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining melting point, enthalpy of fusion, and heat capacity.[1]
Objective: To determine the melting point, enthalpy of fusion, and heat capacity of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is utilized as a reference.[2]
-
Instrument Setup: Place both the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a consistent flow rate.[3]
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, for instance, 25 °C.
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above its expected melting point.[2]
-
-
Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. The area under this peak corresponds to the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
TGA is employed to assess the thermal stability and decomposition profile of a material.[4]
Objective: To determine the decomposition temperature and thermal stability of this compound.
Methodology:
-
Sample Preparation: Accurately weigh a 5-10 mg sample of this compound into a TGA pan, which is typically made of platinum or alumina.[2]
-
Instrument Setup: Place the sample pan within the TGA furnace.
-
Thermal Program:
-
Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The onset of significant mass loss indicates the decomposition temperature.[4]
Bomb Calorimetry
Bomb calorimetry is the standard method for determining the enthalpy of combustion.
Objective: To determine the standard enthalpy of combustion of this compound.
Methodology:
-
Sample Preparation: A pellet of a precisely weighed sample (typically less than 1 gram) is placed in the sample holder of the bomb calorimeter. A known length of ignition wire is positioned in contact with the sample.[5]
-
Assembly and Pressurization: The bomb is sealed and filled with high-pressure oxygen (around 25-30 atm).[6] A specific volume of water is added to the calorimeter bucket to surround the bomb.[5]
-
Combustion: The sample is ignited electrically. The temperature of the water is monitored and recorded at regular intervals before and after ignition to determine the temperature change.
-
Data Analysis: The heat capacity of the calorimeter is first determined by burning a standard substance with a known heat of combustion, such as benzoic acid.[7] The heat of combustion of the sample is then calculated from the observed temperature rise.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for determining the thermochemical properties of this compound.
Caption: Experimental workflows for DSC, TGA, and Bomb Calorimetry.
References
- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. web.williams.edu [web.williams.edu]
- 6. Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of 5-Amino-2-chloro-4-fluorobenzoic Acid: A Comparative Study of Reduction Methodologies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-Amino-2-chloro-4-fluorobenzoic acid, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves the reduction of the nitro group of 2-chloro-4-fluoro-5-nitrobenzoic acid. Three common and effective reduction methodologies are presented: catalytic hydrogenation, iron-mediated reduction, and reduction using tin(II) chloride. This guide offers a comparative analysis of these methods, enabling researchers to select the most suitable approach based on available equipment, desired purity, and scale of the reaction.
Introduction
Aromatic amines are fundamental building blocks in organic synthesis, particularly in the development of new therapeutic agents and functional materials. The reduction of nitroarenes is a primary route to access these versatile intermediates. The target molecule, this compound, possesses multiple functional groups that make it an attractive scaffold for further chemical modifications. The successful synthesis of this compound hinges on the selective reduction of the nitro group while preserving the chloro and fluoro substituents, as well as the carboxylic acid functionality.
This application note details three widely used methods for this transformation:
-
Catalytic Hydrogenation: Often the cleanest and most efficient method, employing a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with molecular hydrogen. It typically offers high yields and simple product isolation.[1]
-
Iron in Acidic Media (Béchamp Reduction): A classical and cost-effective method using iron powder in the presence of an acid like hydrochloric or acetic acid.[1][2] This method is robust and tolerant of many functional groups.[2]
-
Tin(II) Chloride Reduction: A mild and selective method for reducing nitro groups in the presence of other reducible functionalities.[3]
The choice of method can be critical, depending on factors such as substrate sensitivity, desired throughput, and safety considerations. The following sections provide a comparative overview of these methods and detailed protocols for their implementation in the laboratory.
Comparative Data of Reduction Methods
The following table summarizes the key parameters and characteristics of the three detailed reduction methods for the synthesis of this compound. This allows for an at-a-glance comparison to aid in method selection.
| Parameter | Catalytic Hydrogenation | Iron (Fe) / HCl Reduction | Tin(II) Chloride (SnCl₂) Reduction |
| Primary Reagents | H₂, Pd/C or Raney Nickel | Iron powder, HCl | SnCl₂·2H₂O, Ethanol |
| Solvent | Ethanol, Methanol | Ethanol/Water, Acetic Acid | Ethanol |
| Temperature | Room Temperature | 60-100 °C | Reflux (approx. 78 °C) |
| Pressure | Atmospheric (H₂ balloon) or elevated | Atmospheric | Atmospheric |
| Typical Reaction Time | 2-16 hours | 1-4 hours | 1-3 hours |
| Work-up Complexity | Low (filtration of catalyst) | Moderate (filtration, neutralization) | Moderate (solvent removal, extraction) |
| Selectivity | High, potential for dehalogenation | High, good functional group tolerance | High, mild conditions |
| Safety Considerations | Flammable H₂ gas, pyrophoric catalyst | Exothermic reaction, acid handling | Tin compounds toxicity |
| Waste Products | Minimal, catalyst can be recycled | Iron salts | Tin salts |
Experimental Workflow
The general workflow for the synthesis of this compound from its nitro precursor is depicted below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
General Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its clean reaction profile and high yields.
Materials:
-
2-chloro-4-fluoro-5-nitrobenzoic acid
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filter aid
Procedure:
-
Reaction Setup: In a round-bottom flask or a hydrogenation vessel, dissolve 2-chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq) in ethanol or methanol.
-
Catalyst Addition: Under an inert atmosphere (nitrogen or argon), carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. If using a balloon, ensure a constant positive pressure. Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 2-16 hours).
-
Work-up: Once the reaction is complete, carefully purge the vessel with an inert gas to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with water and disposed of appropriately.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.
Protocol 2: Iron (Fe) Reduction in Acidic Medium
A classic, robust, and economical method for nitro group reduction.
Materials:
-
2-chloro-4-fluoro-5-nitrobenzoic acid
-
Iron powder (<10 μm)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq) and ethanol.
-
Reagent Addition: To the stirred suspension, add iron powder (typically 3-5 eq). Heat the mixture to about 60-70°C.
-
Acid Addition: Slowly add concentrated HCl (catalytic amount, e.g., 0.1-0.2 eq) to the heated mixture. An exothermic reaction should be observed. Maintain the reaction temperature and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate and saturated NaHCO₃ solution to neutralize the remaining acid and precipitate the product.
-
Purification: Filter the solid product, wash with water, and dry under vacuum to obtain this compound.
Protocol 3: Tin(II) Chloride (SnCl₂) Reduction
A mild reduction method suitable for substrates with sensitive functional groups.
Materials:
-
2-chloro-4-fluoro-5-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl Acetate
-
2M Potassium Hydroxide (KOH) solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (typically 3-4 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and a 2M KOH solution to dissolve the tin salts. Separate the organic layer.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. Recrystallize if necessary.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the starting material, the key transformation, and the resulting product, highlighting the change in the functional group.
Caption: Transformation of the nitro group to an amino group.
Conclusion
The synthesis of this compound can be successfully achieved through several reliable reduction methods. Catalytic hydrogenation offers a clean and efficient route, while iron-based reduction provides a cost-effective and robust alternative. The tin(II) chloride method presents a mild option for sensitive substrates. The choice of the optimal method will depend on the specific requirements of the research, including scale, purity needs, and available resources. The protocols provided herein serve as a comprehensive guide for the successful synthesis of this valuable chemical intermediate.
References
The Versatile Building Block: 5-Amino-2-chloro-4-fluorobenzoic Acid in Modern Medicinal Chemistry
For Immediate Release: Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for utilizing 5-Amino-2-chloro-4-fluorobenzoic acid as a key building block in medicinal chemistry. This valuable scaffold offers a strategic starting point for the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors for cancer therapy. Its unique substitution pattern provides a versatile platform for creating diverse chemical libraries for biological screening, ultimately accelerating the discovery of novel drug candidates.
The following notes detail the application of this compound in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, which have been shown to induce apoptosis in cancer cells. The provided protocols, adapted from established methodologies for structurally similar compounds, offer a clear roadmap for the synthesis and evaluation of these promising therapeutic agents.
Application Notes
This compound is a trifunctional aromatic compound that serves as an excellent starting material for the synthesis of complex heterocyclic molecules with significant biological activity. The presence of an amino group, a carboxylic acid, and halogen substituents (chloro and fluoro) at specific positions on the benzene ring allows for a variety of chemical modifications. This structural versatility is particularly advantageous in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.
The amino group provides a nucleophilic site for reactions such as amide bond formation, allowing for the introduction of various side chains and heterocyclic systems. The carboxylic acid moiety can be readily converted to an amide, ester, or other functional groups, providing another point of diversification. The chloro and fluoro substituents influence the electronic properties of the molecule and can participate in cross-coupling reactions, further expanding the accessible chemical space. Moreover, the fluorine atom can enhance the metabolic stability and binding affinity of the final compound to its biological target.
A significant application of this building block is in the development of EGFR inhibitors. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. By designing molecules that specifically bind to and inhibit the kinase activity of EGFR, it is possible to block these aberrant signaling pathways and induce apoptosis (programmed cell death) in cancer cells. Derivatives of substituted aminobenzoic acids have shown considerable promise as potent and selective EGFR inhibitors.
Quantitative Data
The following tables summarize the in vitro biological activity of a series of N-aryl-4-amino-3-chlorobenzamide derivatives, which are structurally analogous to compounds that can be synthesized from this compound. This data highlights their potency against the EGFR tyrosine kinase and their cytotoxic effects on various cancer cell lines.
Table 1: In Vitro EGFR Kinase Inhibitory Activity
| Compound | EGFR IC₅₀ (µM) |
| N5a | 0.15 ± 0.01 |
| N5b | 0.21 ± 0.02 |
| N5c | 0.18 ± 0.01 |
| N5d | 0.25 ± 0.03 |
| Erlotinib (Control) | 0.05 ± 0.004 |
Lower IC₅₀ values indicate greater inhibitory activity.
Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| N5b | 1.87 ± 0.15 | 3.11 ± 0.21 | 4.05 ± 0.31 |
| N5c | 1.55 ± 0.13 | 2.89 ± 0.19 | 3.78 ± 0.28 |
| N5d | 2.10 ± 0.18 | 3.54 ± 0.25 | 4.51 ± 0.35 |
| Erlotinib (Control) | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
Lower IC₅₀ values indicate higher cytotoxic potency.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of kinase inhibitors derived from this compound.
Protocol 1: Synthesis of N-Aryl-5-amino-2-chloro-4-fluorobenzamide Derivatives (Adapted Protocol)
This protocol describes a two-step synthesis involving an initial amide coupling followed by further functionalization.
Step 1: Amide Coupling to form N-(substituted aryl)-5-amino-2-chloro-4-fluorobenzamide
-
Materials:
-
This compound
-
Substituted aniline (e.g., 4-ethynylaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). b. Cool the reaction mixture to 0 °C in an ice bath. c. Add EDC (1.2 eq) portion-wise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(substituted aryl)-5-amino-2-chloro-4-fluorobenzamide.
Step 2: Further derivatization (Example: Sonogashira Coupling)
This step can be adapted to introduce a variety of substituents, for example, via a Sonogashira coupling if an ethynyl-substituted aniline was used in Step 1.
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)
-
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Synthesized inhibitor compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
-
Procedure: a. Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer. b. In a 384-well plate, add the EGFR kinase, the peptide substrate, and the inhibitor solution. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. f. Calculate the percentage of kinase inhibition for each inhibitor concentration. g. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
-
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, HCT-116)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized inhibitor compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure: a. Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat the cells with various concentrations of the inhibitor compounds and a vehicle control (DMSO). c. Incubate the plates for 72 hours. d. Add MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to form formazan crystals. e. Solubilize the formazan crystals by adding DMSO to each well. f. Measure the absorbance at 570 nm using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle control. h. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate the key signaling pathway targeted by these inhibitors and the general experimental workflow.
Application Notes and Protocols for the Esterification of 5-Amino-2-chloro-4-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chloro-4-fluorobenzoic acid and its ester derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules. Notably, the methyl ester of this acid is a key precursor in the production of the herbicide Saflufenacil[1]. The esterification of this substituted aminobenzoic acid presents unique challenges due to the electronic properties of the aromatic ring and the presence of the amino group, which can interfere with traditional acid-catalyzed reactions.
These application notes provide detailed protocols for the synthesis of esters of this compound, with a focus on the widely used methyl ester. Both a highly efficient two-step method via a nitro-intermediate and a discussion of the direct esterification approach are presented.
Data Presentation
The following table summarizes quantitative data for the synthesis of methyl 5-amino-2-chloro-4-fluorobenzoate via the two-step protocol, which involves the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid followed by the reduction of the nitro group.
| Ester Product | Starting Material | Method | Catalyst | Reaction Time | Yield (%) | Purity (%) | Analytical Data |
| Methyl 5-amino-2-chloro-4-fluorobenzoate | 2-chloro-4-fluoro-5-nitrobenzoic acid | Fischer Esterification & Catalytic Hydrogenation | H₂SO₄ (cat.), 10% Pd/C | Esterification: 6h, Hydrogenation: 12h | 86% | >99% (by HPLC) | ¹H NMR (400MHz, CDCl₃) δ 7.32 (d, J=9.2Hz, 1H), 7.10 (d, J=10.4Hz, 1H), 3.90 (s, 3H)[2] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Methyl 5-amino-2-chloro-4-fluorobenzoate (High-Yield Method)
This protocol is the recommended method for obtaining high yields and purity. It involves two main stages: the Fischer esterification of the nitro-substituted precursor, followed by catalytic hydrogenation.
Step 1: Synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate
Materials:
-
2-chloro-4-fluoro-5-nitrobenzoic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated Sodium Carbonate solution (Na₂CO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-fluoro-5-nitrobenzoic acid (e.g., 13.2 g, 60 mmol) in methanol (100 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the solution.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature (25°C), add ethyl acetate (200 mL) and water (300 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the ethyl acetate layer.
-
Wash the organic layer with a saturated sodium carbonate solution and then with brine.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate and filter.
-
The resulting solution of methyl 2-chloro-4-fluoro-5-nitrobenzoate in ethyl acetate is used directly in the next step.
Step 2: Synthesis of Methyl 5-amino-2-chloro-4-fluorobenzoate
Materials:
-
Solution of methyl 2-chloro-4-fluoro-5-nitrobenzoate in ethyl acetate from Step 1
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
To the dried ethyl acetate solution from Step 1, carefully add 10% Pd/C (0.5 g).
-
Subject the mixture to hydrogenation at 1 atm of hydrogen gas for 12 hours with stirring.
-
Upon completion of the reaction, filter the mixture to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate by rotary evaporation to yield methyl 5-amino-2-chloro-4-fluorobenzoate as the final product[2].
Protocol 2: Direct Fischer Esterification of this compound (Alternative Method)
Direct esterification of aminobenzoic acids is often challenging because the basic amino group can be protonated by the acid catalyst, rendering it ineffective. To overcome this, a stoichiometric or excess amount of the acid catalyst is typically required[3]. While yields may be lower than the two-step method, this protocol outlines the general procedure for a direct approach.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice water
-
10% Sodium Carbonate solution (Na₂CO₃)
Procedure:
-
Suspend this compound (1 equivalent) in a large excess of the desired alcohol (e.g., 10-20 equivalents), which also serves as the solvent, in a round-bottom flask.
-
With stirring, slowly add concentrated sulfuric acid (at least 1 equivalent) dropwise. A precipitate of the ammonium salt may form.
-
Attach a reflux condenser and heat the mixture to a gentle reflux. The precipitate is expected to dissolve as the reaction progresses.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the mixture by slowly adding a 10% sodium carbonate solution until the cessation of gas evolution and the pH is basic (pH > 8).
-
The ester product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: Workflow for the two-step synthesis of Methyl 5-amino-2-chloro-4-fluorobenzoate.
Caption: General workflow for the direct Fischer esterification of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Amino-2-chloro-4-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for leveraging palladium-catalyzed cross-coupling reactions with 5-Amino-2-chloro-4-fluorobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which allows for the strategic introduction of diverse functionalities. The protocols outlined herein are designed to be robust starting points for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Introduction to Palladium-Catalyzed Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1] For a trifunctional substrate like this compound, the chloro-substituent provides a reactive handle for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The amino and carboxylic acid moieties can influence the reactivity and may require protection in certain cases to avoid side reactions. The fluorine atom can modulate the electronic properties of the aromatic ring and the resulting products.
General Reaction Scheme
The palladium-catalyzed cross-coupling reactions of this compound with various partners can be generalized as follows:
Caption: General scheme of palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[2][3] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4-10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), palladium(II) acetate (2-5 mol%), SPhos (4-10 mol%), and potassium phosphate (2.0-3.0 eq.).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.
Quantitative Data for Suzuki-Miyaura Coupling of Related Substrates
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Fluorobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 110 | 85-95 |
| 2 | 2-Bromobenzoic acid | 2,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 100 | >95 |
| 3 | 4-Amino-3-bromobenzoic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 88 |
| 4 | 2-Chloro-5-nitrobenzoic acid | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (3:1) | 90 | 92 |
graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=dot; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#34A853"];Pd0 [label="Pd(0)Ln", fillcolor="#FBBC05"]; OxAdd [label="Oxidative Addition\nAr-X", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII [label="Ar-Pd(II)-X\nLn", fillcolor="#FBBC05"]; Transmetalation [label="Transmetalation\nR-B(OH)₂", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_R [label="Ar-Pd(II)-R\nLn", fillcolor="#FBBC05"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-R", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pd0 -> OxAdd -> PdII -> Transmetalation -> PdII_R -> RedElim -> Product; RedElim -> Pd0 [label="Regeneration"];
}
Caption: Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[4][5] This reaction is highly valuable for the preparation of substituted anilines.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and the base (1.5-2.5 eq.) to a Schlenk flask.
-
Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Evacuate and backfill the flask with inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Related Substrates
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Chloroaniline | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (2) | Dioxane | 110 | 95 |
| 2 | 4-Bromobenzoic acid | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 100 | 89 |
| 3 | 2-Chloroaniline | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.2) | t-BuOH | 90 | 91 |
| 4 | 2-Chlorobenzoic acid | Aniline | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2.5) | Toluene | 100 | 78 |
graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];Setup [label="Reaction Setup\n(Substrates, Catalyst, Ligand, Base)"]; Solvent [label="Add Degassed Solvent"]; Reaction [label="Heat under Inert Atmosphere"]; Monitoring [label="Monitor Progress (TLC, LC-MS)"]; Workup [label="Aqueous Workup & Extraction"]; Purification [label="Purification\n(Column Chromatography)"]; Characterization [label="Product Characterization"]; Setup -> Solvent -> Reaction -> Monitoring -> Workup -> Purification -> Characterization;
}
Caption: A typical experimental workflow.
Heck Reaction: Vinylation of the Aryl Halide
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[6]
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4-10 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed DMF or NMP
-
Sealed reaction tube
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 eq.), Pd(OAc)₂ (2-5 mol%), P(o-tol)₃ (4-10 mol%), and the base (2.0-3.0 eq.).
-
Add the alkene (1.5-2.0 eq.) and the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Sonogashira Coupling: Formation of Aryl Alkynes
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst.[1][7]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)
-
Anhydrous, degassed solvent (e.g., THF or DMF) if not using an amine solvent
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne (1.2-1.5 eq.) via syringe.
-
Reaction Execution: Stir the reaction at room temperature to 60 °C until completion.
-
Monitoring: Monitor by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them with appropriate care under an inert atmosphere.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Solvents should be handled with care, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Purification of 5-Amino-2-chloro-4-fluorobenzoic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 5-Amino-2-chloro-4-fluorobenzoic acid via recrystallization. The procedure is designed to enhance the purity of the compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. These application notes include a comprehensive methodology for solvent screening, the recrystallization process, and subsequent purity analysis through melting point determination, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a substituted aromatic carboxylic acid. As with many synthesized organic compounds, it often contains impurities from the reaction mixture, including starting materials, by-products, and residual solvents. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This protocol outlines a systematic approach to purify this compound, ensuring a high-purity final product suitable for further research and development.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 172404-33-0 | [1][2][3] |
| Molecular Formula | C₇H₅ClFNO₂ | [1][2][3] |
| Molecular Weight | 189.57 g/mol | [2][3] |
| Appearance | White to grey solid/powder | [1][4] |
| Solubility | Soluble in Methanol | [4] |
| Storage Temperature | 0-5°C or -20°C in an inert atmosphere | [1][4] |
Experimental Protocols
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
Materials and Equipment
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and deionized water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capabilities
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Melting point apparatus
-
HPLC system with UV detector
-
NMR spectrometer
Solvent Screening Protocol
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature.
-
Initial Screening:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Add 0.5 mL of a different potential solvent to each test tube at room temperature.
-
Observe the solubility. A suitable solvent should not dissolve the compound at this stage.
-
-
Heating:
-
Gently heat the test tubes that showed poor solubility at room temperature.
-
Add the solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent required.
-
-
Cooling:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
If crystallization does not occur, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
-
Solvent Selection:
-
The solvent that yields a good recovery of crystalline solid upon cooling is the most suitable for recrystallization.
-
If a single solvent is not ideal, a solvent-pair system (one solvent in which the compound is highly soluble and another in which it is poorly soluble) can be explored. Based on the properties of similar aminobenzoic acids, ethanol/water or methanol/water mixtures are good candidates to investigate.
-
Table of Potential Recrystallization Solvents:
| Solvent | Polarity | Boiling Point (°C) | Suitability Rationale |
| Methanol | Polar Protic | 64.7 | Known to dissolve the compound.[4] Good for polar compounds. |
| Ethanol | Polar Protic | 78.4 | Similar to methanol, often a good choice for aminobenzoic acids. |
| Isopropanol | Polar Protic | 82.6 | Another alcohol that can be effective. |
| Water | Polar Protic | 100 | May be suitable, especially in a solvent-pair system with an alcohol. |
| Acetone | Polar Aprotic | 56 | Can be a good solvent for moderately polar compounds. |
| Ethyl Acetate | Moderately Polar | 77.1 | May be effective depending on impurity profile. |
Recrystallization Procedure
The following workflow outlines the general procedure for recrystallization.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the selected recrystallization solvent and a magnetic stir bar. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and receiving flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature or in a desiccator under vacuum until a constant weight is achieved.
Purity Assessment
The purity of the recrystallized this compound should be assessed using the following methods.
Melting Point Determination
The melting point of a pure compound is a sharp, well-defined range. Impurities typically broaden and depress the melting point.
-
Procedure: Determine the melting point of both the crude and recrystallized material using a calibrated melting point apparatus.
-
Expected Outcome: A significant sharpening and elevation of the melting point range after recrystallization indicates successful purification.
| Sample | Melting Point Range (°C) |
| Crude Material | (Record experimental value) |
| Recrystallized Material | (Record experimental value) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a compound and quantifying any impurities.
-
Suggested HPLC Conditions (starting point for method development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV-Vis scan).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Sample | Retention Time (min) | Peak Area (%) |
| Crude Material | (Record experimental values) | (Calculate purity) |
| Recrystallized Material | (Record experimental values) | (Calculate purity) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the purity of the recrystallized compound.
-
Sample Preparation: Dissolve 5-10 mg of the recrystallized product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The absence of impurity peaks in the spectra is indicative of high purity. The chemical shifts and coupling constants should be consistent with the structure of this compound.
Predicted ¹H NMR Data (for reference):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 6.5 - 8.0 | (Varies) |
| -NH₂ | 4.0 - 6.0 | Broad singlet |
| -COOH | 10.0 - 13.0 | Broad singlet |
Predicted ¹³C NMR Data (for reference):
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-F | 155 - 165 (with C-F coupling) |
| Aromatic C-H | 110 - 130 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | Insufficient solvent; Inappropriate solvent. | Add more hot solvent; Select a more suitable solvent. |
| "Oiling out" instead of crystallizing | Solution is too concentrated; Cooling is too rapid; Impurities are present. | Reheat to dissolve the oil, add more solvent, and cool slowly; Choose a different solvent. |
| No crystal formation upon cooling | Solution is too dilute; Supersaturation. | Evaporate some solvent to concentrate the solution; Scratch the inner wall of the flask; Add a seed crystal. |
| Low recovery yield | Too much solvent was used; Premature crystallization during hot filtration. | Use the minimum amount of hot solvent; Ensure the filtration apparatus is pre-heated. |
| Colored crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration (use sparingly). |
Conclusion
This protocol provides a comprehensive framework for the purification of this compound by recrystallization. By following a systematic approach to solvent selection and employing proper recrystallization techniques, a significant increase in purity can be achieved. The analytical methods described herein are essential for verifying the success of the purification process and ensuring the quality of the final product for its intended applications in research and development.
References
Application Notes and Protocols: 5-Amino-2-chloro-4-fluorobenzoic Acid in the Preparation of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 5-Amino-2-chloro-4-fluorobenzoic acid as a key starting material. This versatile building block, a substituted anthranilic acid, serves as a precursor for the creation of quinazolinones, benzoxazines, and pyridopyrimidines, classes of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established synthetic methodologies and provide a framework for the laboratory-scale preparation of these important heterocyclic scaffolds.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1] Derivatives of quinazoline have been extensively studied and have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Notably, certain quinazoline derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][3] The general strategy for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from this compound involves a two-step process: initial acylation to form a benzoxazinone intermediate, followed by condensation with a primary amine.[3]
Experimental Protocol: Synthesis of 6-chloro-7-fluoro-2-substituted-3-substituted-quinazolin-4(3H)-one
This protocol describes a general two-step procedure for the synthesis of 6-chloro-7-fluoro-quinazolin-4(3H)-one derivatives.
Step 1: Synthesis of 6-chloro-7-fluoro-2-substituted-4H-3,1-benzoxazin-4-one (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
Acylation: Cool the solution in an ice bath and add the desired acyl chloride (R-COCl) (1.1 eq) dropwise with continuous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is the benzoxazinone intermediate.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 6-chloro-7-fluoro-2-substituted-3-substituted-quinazolin-4(3H)-one (Final Product)
-
Reaction Setup: In a round-bottom flask, suspend the synthesized 6-chloro-7-fluoro-2-substituted-4H-3,1-benzoxazin-4-one intermediate (1.0 eq) in a solvent such as ethanol or glacial acetic acid.
-
Condensation: Add the desired primary amine (R'-NH2) (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the completion of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it is the desired quinazolinone product. If not, the solvent can be removed under reduced pressure.
-
Isolation and Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or DMF/water).
Quantitative Data Summary (Hypothetical)
| Step | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-chloro-7-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one | This compound, Benzoyl chloride | Pyridine | Reflux | 3 | 85 |
| 2 | 6-chloro-7-fluoro-2-phenyl-3-methyl-quinazolin-4(3H)-one | Intermediate from Step 1, Methylamine | Ethanol | Reflux | 6 | 78 |
Note: Yields are hypothetical and will vary depending on the specific substrates and reaction conditions.
Logical Workflow for Quinazolinone Synthesis
References
Application Notes and Protocols: 5-Amino-2-chloro-4-fluorobenzoic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established and potential uses of 5-Amino-2-chloro-4-fluorobenzoic acid in the field of agrochemical research. Detailed protocols and quantitative data are presented to facilitate further investigation and application of this versatile chemical intermediate.
Primary Application: Intermediate in Herbicide Synthesis
This compound is a crucial building block in the synthesis of the potent herbicide, Saflufenacil.[1] Saflufenacil is a member of the pyrimidinedione chemical class and is effective in the control of a wide range of broadleaf weeds in various crops, including corn and soybeans.[2]
Synthesis of Saflufenacil
The synthesis of Saflufenacil from this compound involves a multi-step process. A key step is the reaction of the amino group of the benzoic acid derivative with an oxazinone to form the core uracil ring structure of the herbicide.[2]
A generalized synthetic pathway is outlined below:
DOT Script for Saflufenacil Synthesis Workflow
Caption: Generalized workflow for the synthesis of Saflufenacil.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Saflufenacil, the herbicidal derivative of this compound, functions by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO).[2][3] This enzyme is critical for the biosynthesis of chlorophyll and heme in plants.[3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, when exposed to light and oxygen, generates highly reactive oxygen species (ROS).[3] These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to cell death and visible symptoms of chlorosis and necrosis in susceptible plants.[2][3]
DOT Script for Saflufenacil's Mechanism of Action
Caption: Signaling pathway of PPO inhibition by Saflufenacil.
Quantitative Data on Herbicidal Activity
The efficacy of Saflufenacil has been quantified in various studies. The following tables summarize key data regarding its inhibitory concentration and application rates for weed control.
Table 1: In Vitro PPO Enzyme Inhibition by Saflufenacil
| Plant Species | IC50 (nM) | Reference |
|---|---|---|
| Corn (Zea mays) | 0.2 - 2.0 | [4] |
| Black Nightshade (Solanum nigrum) | 0.2 - 2.0 | [4] |
| Tall Morningglory (Ipomoea purpurea) | 0.2 - 2.0 | [4] |
| Velvetleaf (Abutilon theophrasti) | 0.2 - 2.0 |[4] |
Table 2: Recommended Application Rates of Saflufenacil for Weed Control
| Crop | Application Timing | Rate (g ai/ha) | Target Weeds | Reference |
|---|---|---|---|---|
| Corn (Zea mays) | Pre-emergence | 63 - 125 | Broadleaf weeds | [4] |
| Various Crops | Pre-plant burndown | Not specified | Dicot weeds | [5] |
| Maize | Pre-emergence | 70 - 105 | Annual broadleaf weeds |[6] |
Experimental Protocols
Protocol for Whole-Plant Herbicidal Efficacy Assay
This protocol is designed to assess the herbicidal efficacy of compounds derived from this compound on whole plants.
DOT Script for Whole-Plant Bioassay Workflow
Caption: Workflow for a whole-plant herbicidal efficacy assay.
Methodology:
-
Plant Preparation:
-
Sow seeds of the target weed species in pots filled with a standard potting mix.
-
Grow the plants in a greenhouse or controlled environment chamber with optimal conditions for light, temperature, and humidity.
-
Treat plants at a consistent growth stage (e.g., 2-4 true leaves).
-
-
Herbicide Solution Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone with a surfactant).
-
Perform serial dilutions to obtain a range of desired concentrations.
-
Include a control group treated only with the solvent and surfactant.
-
-
Application:
-
Apply the herbicide solutions evenly to the foliage of the plants using a calibrated cabinet sprayer.
-
-
Post-Treatment and Evaluation:
-
Return the treated plants to the controlled environment.
-
Visually assess and score plant injury (e.g., on a scale of 0-100%) at regular intervals.
-
After a predetermined period (e.g., 14-21 days), harvest the above-ground biomass and determine the fresh or dry weight.
-
-
Data Analysis:
-
Calculate the dose required to cause a 50% reduction in plant growth (GR50) using appropriate statistical software.
-
Protocol for In Vitro PPO Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on the PPO enzyme.
Methodology:
-
Enzyme Extraction:
-
Inhibition Assay:
-
Prepare a reaction mixture containing the crude enzyme extract, a suitable assay buffer, and varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the formation of protoporphyrin IX, which can be detected by its fluorescence.
-
-
Data Analysis:
-
Calculate the inhibitor concentration required to cause 50% inhibition of enzyme activity (I50).
-
Potential Applications in Fungicide and Insecticide Research
While the primary documented application of this compound is in herbicide development, the broader class of halogenated and aminated benzoic acid derivatives has shown potential in other areas of agrochemical research.
-
Fungicidal Activity: Derivatives of aminobenzoic acids have been investigated for their antifungal properties.[1][7] The presence of halogen substituents can enhance the biological activity of these compounds. Further research could explore the synthesis and screening of novel fungicides derived from this compound.
-
Insecticidal Activity: Similarly, certain aminobenzoic acid derivatives have demonstrated insecticidal effects.[8] The specific combination of fluoro and chloro substituents on the this compound scaffold could be a starting point for the design of new insecticidal molecules.
These potential applications represent promising avenues for future research and development, expanding the utility of this compound beyond its current role in herbicide synthesis.
References
- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nanoencapsulation of 3-Chloropropylaminobenzoate Derivatives with Potential Insecticidal Activity [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-chloro-4-fluorobenzoic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Amino-2-chloro-4-fluorobenzoic acid, a key intermediate in pharmaceutical and agrochemical research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows a high level of an isomeric impurity. What is it and how can I avoid it?
A1: The most common isomeric impurity is 2-chloro-4-fluoro-3-nitrobenzoic acid . This arises during the nitration of the precursor, 2-chloro-4-fluorobenzoic acid. The directing effects of the chlorine and fluorine atoms can lead to nitration at the 3-position in addition to the desired 5-position.
Troubleshooting:
-
Nitration Temperature Control: Maintain a low and consistent temperature during the addition of the nitrating agent. Excursions in temperature can favor the formation of the undesired isomer.
-
Nitrating Agent Stoichiometry: Use a precise amount of the nitrating agent. An excess can lead to both di-nitration and increased formation of the 3-nitro isomer.
-
Purification of the Nitro Intermediate: It is often easier to remove the isomeric nitro compound before the reduction step. Recrystallization of the 2-chloro-4-fluoro-5-nitrobenzoic acid intermediate can effectively reduce the level of the 3-nitro isomer.
Q2: I am observing unreacted 2-chloro-4-fluoro-5-nitrobenzoic acid in my final product. What could be the cause?
A2: The presence of the nitro starting material in your final product indicates an incomplete reduction reaction.
Troubleshooting:
-
Catalyst Activity: If using catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is fresh and active. Deactivated or poisoned catalysts will result in poor conversion.
-
Reaction Time and Hydrogen Pressure: Ensure the reaction is run for a sufficient duration and at the appropriate hydrogen pressure as specified in the protocol. Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting material.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reduction methods such as using a metal in acidic media (e.g., Sn/HCl or Fe/HCl).
Q3: My final product has a yellowish or brownish discoloration. What is the likely cause and how can I purify it?
A3: Discoloration is often due to trace impurities formed during the synthesis.
Likely Causes:
-
Residual Nitro Compounds: The presence of even small amounts of the nitro-intermediate or its byproducts can impart color.
-
Oxidation Products: The amino group in the final product is susceptible to oxidation, which can form colored impurities, especially if exposed to air and light for extended periods.
Purification:
-
Recrystallization: Recrystallization from a suitable solvent system is the most effective way to remove colored impurities and improve the purity of the final product.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the solution during the recrystallization process can help adsorb colored impurities. Be cautious, as excessive use of carbon can lead to product loss.
Q4: Besides the 3-nitro isomer, are there other common process-related impurities I should be aware of?
A4: Yes, other impurities can arise from the starting materials or side reactions.
-
Unreacted 2-chloro-4-fluorobenzoic acid: If the initial nitration reaction is incomplete, this starting material can be carried through the synthesis.
-
Di-nitrated Impurities: Over-nitration can lead to the formation of di-nitro species, such as 3,5-dinitro-2-chloro-4-fluorobenzoic acid .[1][2]
-
Impurities from Precursor Synthesis: The purity of the starting 2-chloro-4-fluorobenzoic acid is crucial. Impurities from its synthesis can be carried over into the final product.
Impurity Summary
The following table summarizes the common impurities encountered in the synthesis of this compound.
| Impurity Name | Structure | Origin | Mitigation Strategy |
| 2-chloro-4-fluoro-3-nitrobenzoic acid | Isomer | Nitration Side-reaction | Control nitration temperature; Purify nitro-intermediate |
| 2-chloro-4-fluoro-5-nitrobenzoic acid | Intermediate | Incomplete Reduction | Ensure active catalyst; Optimize reaction time and conditions |
| 2-chloro-4-fluorobenzoic acid | Starting Material | Incomplete Nitration | Ensure complete nitration; Purify nitro-intermediate |
| 3,5-dinitro-2-chloro-4-fluorobenzoic acid | Di-nitro byproduct | Over-nitration | Control stoichiometry of nitrating agent |
Experimental Protocols
1. Nitration of 2-chloro-4-fluorobenzoic acid
This protocol describes the synthesis of the key intermediate, 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Reagents: 2-chloro-4-fluorobenzoic acid, Concentrated Sulfuric Acid, Fuming Nitric Acid.
-
Procedure:
-
Cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-chloro-4-fluorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a mixture of fuming nitric acid and concentrated sulfuric acid (mixed acid).
-
Slowly add the mixed acid to the solution of 2-chloro-4-fluorobenzoic acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by HPLC or TLC).
-
Carefully quench the reaction by pouring it over ice.
-
Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry the solid to obtain crude 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to improve purity.
-
2. Reduction of 2-chloro-4-fluoro-5-nitrobenzoic acid
This protocol outlines the conversion of the nitro-intermediate to the final product, this compound.
-
Reagents: 2-chloro-4-fluoro-5-nitrobenzoic acid, Ethanol (or other suitable solvent), Palladium on Carbon (Pd/C) catalyst, Hydrogen gas.
-
Procedure:
-
Dissolve 2-chloro-4-fluoro-5-nitrobenzoic acid in a suitable solvent like ethanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of Pd/C to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by HPLC or TLC for the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent to obtain the pure product.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
References
Technical Support Center: Nitration of 2-Chloro-4-Fluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of 2-chloro-4-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the desired product and what are the common side products in the nitration of 2-chloro-4-fluorobenzoic acid?
The primary goal of this reaction is the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid , an important intermediate in the pharmaceutical and agrochemical industries.[1][2] However, due to the directing effects of the substituents on the aromatic ring, several side products can form. The most common side products are the isomeric 2-chloro-4-fluoro-3-nitrobenzoic acid and the di-nitrated product, 3,5-dinitro-2-chloro-4-fluorobenzoic acid .[3][4]
Q2: Why does a mixture of isomers form?
The formation of a mixture of the 5-nitro and 3-nitro isomers is due to the competing directing effects of the substituents on the benzoic acid ring. The carboxylic acid (-COOH) group is an electron-withdrawing group that directs incoming electrophiles to the meta positions (positions 3 and 5).[5][6] The chloro (-Cl) and fluoro (-F) groups are deactivating but direct to the ortho and para positions.
-
The -COOH group at C1 directs to C3 and C5.
-
The -Cl group at C2 directs to C3 (ortho) and C5 (para).
-
The -F group at C4 directs to C3 and C5 (ortho). Since all substituents direct the incoming nitro group to positions 3 and 5, the formation of both isomers is possible. The desired 5-nitro product is generally favored.
Q3: What reaction conditions lead to the formation of the 3,5-dinitro-2-chloro-4-fluorobenzoic acid side product?
The formation of the dinitro side product is a result of over-nitration.[7] This typically occurs under harsh reaction conditions, such as:
-
High Temperatures: Temperatures above the optimal range (e.g., >10°C) can increase the rate of a second nitration.[7]
-
High Concentration of Nitrating Agent: Using an excessive amount of nitric acid or a very strong nitrating mixture (e.g., oleum with fuming nitric acid) can promote di-nitration.[8]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the nitration of the mono-nitrated product.[7]
Q4: Are there any specific safety precautions for this reaction?
Yes. The nitration of aromatic compounds uses highly corrosive and strong oxidizing acids.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
Handling Acids: Concentrated sulfuric acid and nitric acid are extremely dangerous. Add reagents slowly and carefully, especially when mixing them, as the process is exothermic.[9] Always add acid to water, not the other way around, during workup.
-
Temperature Control: The reaction is highly exothermic. Strict temperature control using an ice-salt bath is crucial to prevent the reaction from running away and to minimize side product formation.[9][10]
-
Product Hazards: The product, 2-chloro-4-fluoro-5-nitrobenzoic acid, is an irritant. It can cause skin and serious eye irritation and may cause respiratory irritation.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 2-chloro-4-fluorobenzoic acid.
Problem: High percentage of the 2-chloro-4-fluoro-3-nitrobenzoic acid isomer.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | The regioselectivity of the reaction is highly dependent on temperature. Ensure the temperature is strictly maintained in the recommended range, typically between -5°C and 8°C.[1] Temperatures that are too high or too low can alter the isomer ratio. |
| Rate of Addition of Nitrating Agent | Adding the nitrating agent too quickly can cause localized temperature spikes, leading to a loss of selectivity. Add the nitric acid or nitrating mixture slowly and dropwise, allowing the cooling bath to dissipate the heat generated.[10] |
| Choice of Sulfonating Agent | The use of oleum (fuming sulfuric acid) instead of concentrated sulfuric acid has been reported in some procedures and may influence the isomer ratio.[8] |
Problem: Significant formation of 3,5-dinitro-2-chloro-4-fluorobenzoic acid.
| Potential Cause | Recommended Solution |
| Excessive Reaction Temperature | High temperatures significantly increase the rate of the second nitration. Maintain the reaction temperature below 8°C, and preferably below 5°C, throughout the addition and stirring period.[1][9] |
| Excess Nitrating Agent | Using a large excess of nitric acid increases the likelihood of over-nitration. Use a controlled molar ratio of nitric acid to the benzoic acid substrate. A slight excess (e.g., 1.1 to 1.8 molar equivalents) is often sufficient.[2] |
| Extended Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Quench the reaction once the starting material is consumed (e.g., <0.5%) to prevent further nitration of the desired product.[1] |
Problem: Difficulty in separating the desired 5-nitro product from the 3-nitro isomer.
| Potential Cause | Recommended Solution |
| Similar Physical Properties | The two mono-nitro isomers have very similar physical properties, making separation by standard crystallization challenging. Some patent literature suggests that multiple recrystallizations are often necessary, which can lead to significant yield loss.[2] |
| Ineffective Purification Method | A specialized separation method based on pH adjustment has been developed. This involves creating a solid-liquid mixture at a pH of 4-5 to separate the 3-nitro isomer as a solid. The desired 5-nitro isomer can then be precipitated from the liquid phase by adjusting the pH to below 1.[12] Another strategy involves intentionally pushing the reaction conditions to convert the undesired 3-nitro isomer into the 3,5-dinitro product, which has different solubility properties and is easier to remove by crystallization from alkylated aromatic hydrocarbon solvents.[4] |
Quantitative Data Summary
The yield and purity of 2-chloro-4-fluoro-5-nitrobenzoic acid are highly dependent on the reaction conditions.
| Reaction Conditions | Yield of 5-Nitro Isomer | Purity | Impurities | Reference |
| Fuming HNO₃, Conc. H₂SO₄, Catalyst, -5 to 8°C, 5-8 hrs | 97.1% | 97.2% | 1.1% (3-nitro isomer) | [1] |
| General Mixed Acid Nitration (unoptimized) | ~40% (after recrystallization) | Not Specified | 10-20% (isomer content) | [2] |
| Controlled Di-nitration Strategy | Not Specified | Essentially Pure Form | 3-9% (3-nitro isomer), 3-9% (3,5-dinitro product) in crude | [4] |
Experimental Protocols
Protocol 1: High-Yield Nitration [1]
This protocol is adapted from a method reporting high yield and purity.
-
Preparation: In a reaction flask equipped with a stirrer and thermometer, add 50 g of concentrated sulfuric acid and 0.8 g of a suitable catalyst.
-
Addition of Substrate: Add 10 g of 2-chloro-4-fluorobenzoic acid in batches while stirring. Stir the resulting mixture at 25°C for 1 hour.
-
Cooling: Cool the reaction mixture to 0°C in an ice-salt bath.
-
Nitration: Slowly add 5 g of fuming nitric acid dropwise. Critically maintain the internal reaction temperature between -5°C and 8°C throughout the addition.
-
Reaction Monitoring: Continue stirring the mixture for 5 to 8 hours, monitoring the reaction by HPLC until the content of the starting material (2-chloro-4-fluorobenzoic acid) is less than 0.5%.
-
Workup: Slowly pour the reaction mixture onto 80 g of crushed ice with stirring.
-
Isolation: Collect the precipitated solid product by filtration.
-
Washing: Wash the filter cake with 30 g of ice water.
-
Drying: Air-dry the white solid product at 65°C to obtain 2-chloro-4-fluoro-5-nitrobenzoic acid.
Visualizations
References
- 1. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7 [chemicalbook.com]
- 2. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. US20240217915A1 - Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitration of benzoic acid gives A Ortho and para nitrobenzoic class 12 chemistry CBSE [vedantu.com]
- 7. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. prepchem.com [prepchem.com]
- 11. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents [patents.google.com]
Technical Support Center: Optimization of Amination Reactions for Dichlorofluorobenzoic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the amination of dichlorofluorobenzoic acids. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am not observing any formation of my desired aminated product. What are the potential causes and how can I troubleshoot this?
Answer: Low to no product yield in a Buchwald-Hartwig amination of dichlorofluorobenzoic acids can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle.[1][2]
-
Troubleshooting:
-
Ensure the use of a reliable palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂.[3]
-
Employ a suitable phosphine ligand. For electron-deficient aryl chlorides like dichlorofluorobenzoic acids, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective.[3]
-
Use pre-formed catalysts to bypass the in-situ reduction of Pd(II) to Pd(0).[4]
-
Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction, as the Pd(0) catalyst is sensitive to oxygen.[2][4]
-
-
-
Improper Solvent and Base Combination: The choice of solvent and base is critical and interdependent.
-
Troubleshooting:
-
Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.[3][4] The solvent must be anhydrous and deoxygenated.[3]
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used.[4] However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[4][5]
-
The solubility of the base can be a limiting factor. A combination of an inorganic base with a soluble organic base (e.g., DBU) can sometimes improve results.[4]
-
-
-
Reaction Temperature: The reaction may not be reaching the necessary activation energy.
-
Troubleshooting:
-
Typical reaction temperatures range from 80-110 °C.[3]
-
If using weaker bases for sensitive substrates, a higher temperature might be required to achieve a reasonable reaction rate.
-
-
Issue 2: Poor Regioselectivity
Question: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the amination on the dichlorofluorobenzoic acid ring?
Answer: Achieving high regioselectivity in the amination of polyhalogenated arenes is a common challenge. The relative reactivity of the C-Cl bonds can be influenced by electronic and steric factors. In the case of 2,4-dichloro-5-fluorobenzoic acid, the chlorine at the 4-position is generally more activated towards nucleophilic aromatic substitution due to the para-directing effect of the carboxylic acid group and the fluorine atom.
-
Optimization of Reaction Conditions:
-
Troubleshooting:
-
Ligand Selection: The steric and electronic properties of the phosphine ligand can influence which chlorine atom is more accessible to the palladium catalyst. Screening a variety of ligands with different steric bulk and electronic properties is recommended.
-
Temperature Control: Lowering the reaction temperature may enhance the kinetic selectivity for the more reactive C-Cl bond.
-
Catalyst System: While palladium is common, copper-catalyzed aminations have also shown excellent chemo- and regioselectivity in some cases, and may be worth exploring.[6][7]
-
-
Issue 3: Side Reactions and Impurity Formation
Question: I am observing significant side product formation, such as hydrodehalogenation or diarylamine formation. How can I minimize these unwanted reactions?
Answer: Side reactions in Buchwald-Hartwig amination can compete with the desired C-N bond formation.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, removing a halogen and replacing it with a hydrogen atom.
-
Troubleshooting:
-
This can be caused by β-hydride elimination from the palladium-amido complex.[1]
-
Ensure the reaction is run under strictly anhydrous conditions, as water can be a proton source.
-
The choice of base can influence this side reaction.
-
-
-
Diarylamine Formation: This happens when the initially formed arylamine reacts further with another molecule of the aryl halide.
-
Troubleshooting:
-
This is more common with primary amines.
-
Using a slight excess of the primary amine can help to consume the aryl halide before the second amination can occur.
-
The choice of a sterically hindered ligand can disfavor the formation of the bulkier diarylamine.
-
-
Frequently Asked Questions (FAQs)
Q1: Can the carboxylic acid group on the dichlorofluorobenzoic acid interfere with the amination reaction?
A1: Yes, the acidic proton of the carboxylic acid can react with the strong bases typically used in Buchwald-Hartwig amination. This necessitates the use of at least one extra equivalent of base to deprotonate the carboxylic acid. Alternatively, protecting the carboxylic acid as an ester may be considered, although this adds extra steps to the synthesis. Some studies have shown that with careful choice of base, such as LiHMDS, acidic protons on the substrate can be tolerated.[2]
Q2: What is the general order of reactivity for aryl halides in Buchwald-Hartwig amination?
A2: Contrary to what is often seen in other cross-coupling reactions, the reactivity order for aryl halides in Buchwald-Hartwig amination is generally Ar-Br > Ar-Cl > Ar-I.[1] Aryl iodides can sometimes be challenging substrates due to the formation of unreactive palladium-iodide dimers.[2]
Q3: Are there alternatives to palladium catalysts for this type of amination?
A3: Yes, copper-catalyzed amination (Ullmann condensation) is a well-established alternative. Modern developments with specific ligands have enabled copper-catalyzed aminations of aryl chlorides to proceed under milder conditions.[8][9] Nickel catalysts have also been shown to be effective for the amination of aryl chlorides.[10][11]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at different time points, quenched, and analyzed.
Q5: What are some key safety considerations for this reaction?
A5:
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Strong Bases: Strong bases like sodium tert-butoxide are corrosive and react violently with water. They should be handled in a dry, inert atmosphere.
-
Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Appropriate personal protective equipment (PPE) should be worn at all times.
Experimental Protocols
General Protocol for Palladium-Catalyzed Amination of 2,4-Dichloro-5-fluorobenzoic Acid
This is a general starting point and may require optimization for specific amines.
Materials:
-
2,4-Dichloro-5-fluorobenzoic acid
-
Amine
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2,4-dichloro-5-fluorobenzoic acid, palladium precursor, and phosphine ligand.[3]
-
Add the base to the flask. Use at least 2 equivalents of base if using a strong base like NaOtBu to account for the carboxylic acid proton.
-
Add the anhydrous, deoxygenated solvent, followed by the amine.[3]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Example of Reaction Condition Optimization for the Amination of 2,4-Dichloro-5-fluorobenzoic Acid with a Generic Amine (R-NH₂)
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (2.2) | Toluene | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (2.2) | Toluene | 100 | 12 | 68 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (3.0) | Dioxane | 110 | 24 | 55 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (3.0) | Dioxane | 110 | 24 | 62 |
| 5 | CuI (5) | L-proline (10) | K₂CO₃ (3.0) | DMSO | 120 | 24 | 45 |
Note: This table is illustrative and the data is hypothetical, representing a typical optimization study.
Mandatory Visualizations
Caption: Experimental workflow for the amination of dichlorofluorobenzoic acids.
Caption: Troubleshooting logic for amination reaction optimization.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 8. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 9. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Preventing dehalogenation during the reduction of nitrochlorofluorobenzoic acids.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of nitrochlorofluorobenzoic acids. The primary challenge in this synthetic transformation is the selective reduction of the nitro group to an amine without cleaving the carbon-halogen bonds (dehalogenation).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for dehalogenation during the reduction of nitrohalobenzoic acids?
Dehalogenation is a significant side reaction, particularly during catalytic hydrogenation. The primary factors contributing to this issue are:
-
Catalyst Choice: Palladium on carbon (Pd/C) is notorious for causing dehalogenation, especially with aryl halides.[1]
-
Reaction Conditions: High temperatures, high hydrogen pressure, and prolonged reaction times can increase the likelihood of dehalogenation.
-
Substrate Reactivity: The nature and position of the halogen and other substituents on the aromatic ring can influence the susceptibility to dehalogenation.
Q2: Which catalytic systems are recommended to minimize dehalogenation?
Several catalytic systems have been developed to selectively reduce the nitro group while preserving the halogen substituents:
-
Sulfided Platinum on Carbon (Pt/C): This catalyst is highly selective for nitro group reduction in the presence of halogens.[1] The sulfide treatment deactivates the catalyst's ability to cleave the C-X bond.
-
Raney Nickel: Often preferred over Pd/C for substrates with halogens.[1][2]
-
Phosphorus-doped Carbon Nanotubes (P-CNTs): These catalysts have shown excellent performance in the selective hydrogenation of various functionalized nitroaromatics, including those with halogens, with minimal by-product formation.[3]
-
Platinum-Vanadium on Carbon (Pt-V/C) and Raney Cobalt: These have been identified as high-performance catalysts for the selective hydrogenation of halogenated nitroaromatics.[4]
Q3: Are there non-catalytic methods to avoid dehalogenation?
Yes, several non-catalytic methods are effective for the selective reduction of nitro groups without causing dehalogenation:
-
Tin(II) Chloride (SnCl₂): A mild and highly selective reagent for nitro group reduction in the presence of various other functional groups, including halogens.[1][5][6]
-
Iron in Acidic Media (e.g., Fe/HCl): A classic and robust method that is selective for the nitro group and does not typically cause dehalogenation.[1][7]
-
Cobalt Carbonyl (Co₂(CO)₈) with Water: This system has been shown to reduce a wide variety of substituted nitrobenzenes in almost quantitative yields without affecting halogens.[8]
-
Tetrahydroxydiboron with 4,4'-bipyridine: A metal-free method that is rapid and highly chemoselective, tolerating halogens and other sensitive functional groups.[9][10]
Q4: How can I monitor the progress of the reaction and detect dehalogenation?
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can be used for more accurate quantitative analysis of the reaction mixture, allowing for the detection and quantification of the desired product and any dehalogenated byproducts.
-
Mass Spectrometry (MS): Can be coupled with GC or LC to identify the molecular weights of the products and byproducts, confirming the presence or absence of halogens.
Troubleshooting Guide
Problem 1: Significant dehalogenation is observed.
This is a common issue, especially when using standard catalytic hydrogenation methods.
Problem 2: The reaction is incomplete or the yield is low.
Several factors can contribute to incomplete reactions or low yields.[11]
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | Ensure the nitrochlorofluorobenzoic acid is fully dissolved in the reaction solvent. Consider using a co-solvent system if necessary. |
| Inactive Catalyst | For catalytic hydrogenations, use a fresh batch of catalyst or increase the catalyst loading. Ensure the catalyst has not been poisoned. |
| Insufficient Reducing Agent | For non-catalytic methods, ensure a sufficient stoichiometric excess of the reducing agent is used. |
| Low Reaction Temperature | Some reductions may require heating to proceed at a reasonable rate. Gradually increase the temperature while monitoring for side reactions. |
| Formation of Intermediates | The reduction of nitro groups can proceed through intermediates like nitroso and hydroxylamine species. Ensure reaction conditions are sufficient to drive the reaction to the desired amine. |
Problem 3: Formation of side products other than the dehalogenated compound.
The reduction of nitro groups can sometimes lead to the formation of dimeric products like azoxy, azo, and hydrazo compounds.
// Nodes nitro [label="Ar-NO₂\n(Nitro)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nitroso [label="Ar-NO\n(Nitroso)", fillcolor="#FBBC05", fontcolor="#202124"]; hydroxylamine [label="Ar-NHOH\n(Hydroxylamine)", fillcolor="#FBBC05", fontcolor="#202124"]; amine [label="Ar-NH₂\n(Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; azoxy [label="Ar-N(O)=N-Ar\n(Azoxy)", fillcolor="#F1F3F4", fontcolor="#202124"]; azo [label="Ar-N=N-Ar\n(Azo)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges nitro -> nitroso [label="+2e⁻, +2H⁺"]; nitroso -> hydroxylamine [label="+2e⁻, +2H⁺"]; hydroxylamine -> amine [label="+2e⁻, +2H⁺"];
// Side reactions nitroso -> azoxy [label="+ Ar-NHOH", color="#5F6368", style=dashed]; azoxy -> azo [label="+2e⁻, +2H⁺", color="#5F6368", style=dashed]; } .enddot Caption: Nitro group reduction pathway and potential side products.
To minimize these side products, ensure a sufficient amount of the reducing agent is present to fully reduce any intermediates to the final amine product.
Experimental Protocols
Protocol 1: Selective Reduction using Tin(II) Chloride
This method is highly selective and avoids the use of high-pressure hydrogen gas.[1][5][6]
Materials:
-
Nitrochlorofluorobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Celite
Procedure:
-
Dissolve the nitrochlorofluorobenzoic acid (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add ethyl acetate to the residue, followed by the careful addition of saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Filter the resulting suspension through a pad of Celite.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Selective Catalytic Hydrogenation using Sulfided Platinum on Carbon
This protocol is suitable for the selective reduction of nitro groups in the presence of halogens under hydrogenation conditions.[1]
Materials:
-
Nitrochlorofluorobenzoic acid
-
Sulfided Platinum on Carbon (Pt/C, sulfided)
-
Acetonitrile
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve the nitrochlorofluorobenzoic acid (1 equivalent) in acetonitrile.
-
Carefully add the sulfided Pt/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C).[12]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product as necessary.
Data Summary
The following table summarizes the performance of various methods for the selective reduction of nitroarenes containing halogens. Yields and selectivity are indicative and can vary based on the specific substrate and reaction conditions.
| Method | Reducing Agent/Catalyst | Solvent | Typical Yield | Selectivity (vs. Dehalogenation) | Reference |
| Catalytic Hydrogenation | H₂, Sulfided Pt/C | Acetonitrile | 80-90% | Good | [1] |
| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | Methanol | Good | Good (method specific) | [13][14] |
| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol | >90% | Excellent | [1] |
| Metal/Acid Reduction | Fe/HCl | Ethanol/Water | >90% | Excellent | [1] |
| Metal-Free Reduction | Tetrahydroxydiboron, 4,4'-bipyridine | DMF | High | Excellent | [9] |
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. guidechem.com [guidechem.com]
- 7. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature [organic-chemistry.org]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Controlling regioselectivity in the synthesis of polysubstituted anilines.
Welcome to the technical support center for the synthesis of polysubstituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity and to provide answers to frequently asked questions.
Troubleshooting Guide: Controlling Regioselectivity
Poor regioselectivity is a frequent challenge in the synthesis of substituted anilines, often leading to mixtures of ortho-, meta-, and para-isomers. This guide addresses specific issues and provides actionable solutions.[1]
Issue 1: Low Yield of the Desired para-Isomer in Electrophilic Aromatic Substitution (EAS)
-
Scenario: You are performing a nitration or halogenation reaction on an aniline derivative and obtaining a significant amount of the ortho-isomer, which reduces the yield of the desired para-product.[1]
-
Potential Causes:
-
High Reactivity of the Amino Group: The -NH2 group is a strong activating group, making the aniline ring highly reactive and prone to polysubstitution and side reactions.[2][3]
-
Steric Hindrance: The directing group may not be bulky enough to sufficiently hinder the ortho positions.[1]
-
Reaction Conditions: Temperature and solvent can significantly influence the ortho/para ratio.[1]
-
-
Troubleshooting & Optimization:
-
Protect the Amino Group: Convert the aniline to an amide (e.g., acetanilide) to moderate its activating effect and introduce steric bulk. This will favor the formation of the para isomer. The protecting group can be removed by hydrolysis after the substitution.[1][2]
-
Choice of Protecting Group: Employ a bulkier protecting group, such as a pivaloyl or benzoyl group, to further increase steric hindrance at the ortho positions.[1]
-
Temperature Control: Running the reaction at lower temperatures often favors the thermodynamically more stable para-isomer.[1][4]
-
Solvent Effects: The choice of solvent can influence selectivity. For instance, polar aprotic solvents (e.g., DMF, DMSO) can enhance electrophile reactivity, while nonpolar solvents (e.g., hexane, toluene) may favor the less polar para-substituted product.[4]
-
Issue 2: Unexpected Formation of the meta-Isomer During Nitration
-
Scenario: During the nitration of aniline using a mixture of nitric acid and sulfuric acid, a substantial amount of meta-nitroaniline is formed, contrary to the expected ortho-, para-directing effect of the amino group.[2][5]
-
Potential Cause:
-
Troubleshooting & Optimization:
-
Protection of the Amino Group: The most effective solution is to protect the amino group as an amide (e.g., acetanilide) before nitration. The amide group is still an ortho-, para-director but is less basic and will not be protonated under the reaction conditions. The protecting group can be removed by hydrolysis after the substitution reaction.[1]
-
Issue 3: Lack of Selectivity or Reaction Failure in Friedel-Crafts Reactions
-
Scenario: Attempting a Friedel-Crafts alkylation or acylation on aniline results in no reaction or a complex mixture of products.
-
Potential Cause:
-
Lewis Acid-Base Reaction: Aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. This deactivates the ring and prevents the desired electrophilic aromatic substitution from occurring.[1]
-
-
Solutions:
-
N-Acylation: Convert the aniline to an acetanilide before the Friedel-Crafts reaction. The amide is less basic and allows the reaction to proceed. The protecting group can be subsequently removed.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in aniline considered an ortho, para-directing group?
A: The amino group (-NH₂) is an activating group that donates electron density to the aromatic ring through resonance.[1][6] This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.[1][3][6]
Q2: How can I achieve meta-substitution on an aniline derivative?
A: While direct meta-substitution is challenging due to the directing effect of the amino group, several strategies can be employed:
-
Anilinium Ion Formation: As mentioned in the troubleshooting guide, performing electrophilic substitution under strongly acidic conditions can lead to the formation of the meta-directing anilinium ion.[1][2]
-
Directed C-H Functionalization: Modern synthetic methods, such as palladium-catalyzed reactions, can achieve regioselective C-H functionalization at the meta-position, often through the use of a directing group.
Q3: What is the purpose of using a protecting group in aniline synthesis?
A: Protecting groups serve several key functions:
-
To control regioselectivity: By introducing steric bulk, they can favor para-substitution over ortho.[1]
-
To prevent unwanted side reactions: They can prevent reactions at the nitrogen atom, such as N-alkylation or oxidation.[1]
-
To moderate reactivity: They make the aromatic ring less activated, preventing polysubstitution.
-
To enable certain reactions: As in the case of Friedel-Crafts reactions, they prevent the deactivation of the catalyst.[1]
Q4: Can I perform a Buchwald-Hartwig amination on a substrate that already contains an aniline moiety?
A: Yes, but careful consideration of the reaction conditions is necessary. The existing aniline can potentially compete as a nucleophile. The choice of ligand, base, and solvent can influence the selectivity of the reaction. It is often advisable to protect the existing aniline if it is not the intended reaction site.[1]
Data Presentation
The following tables summarize quantitative data on the regioselectivity of common reactions involving anilines and their derivatives.
Table 1: Regioselectivity of Nitration of Aniline Derivatives
| Starting Material | Reaction Conditions | ortho-isomer (%) | meta-isomer (%) | para-isomer (%) | Reference |
| Aniline | HNO₃, H₂SO₄, Acetic Acid | 23 | - | 76 | [7] |
| Acetanilide | HNO₃, H₂SO₄ | 19 | 2 | 79 | |
| 4-Methylacetanilide | HNO₃, H₂SO₄, Acetic Acid | 97 | - | - | [7] |
| N-(4-methylphenyl)succinimide | HNO₃, H₂SO₄, Acetic Acid | - | 94 | - | [7] |
| 3-Methylacetanilide | HNO₃, H₂SO₄, Acetic Acid | - | - | 91 | [7] |
Table 2: Influence of Solvent on the Iodination of Aniline with NIS
| Solvent | Additive | Predominant Isomer |
| DMSO | - | para |
| Benzene | Acetic Acid | ortho |
Experimental Protocols
Protocol 1: Protection of Aniline as Acetanilide
-
Materials: Aniline, acetic anhydride, sodium acetate, hydrochloric acid, water, ethanol.[1]
-
Procedure:
-
Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.[1]
-
Prepare a solution of 16 g of sodium acetate in 50 mL of water.[1]
-
Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.[1]
-
Immediately add the sodium acetate solution and stir vigorously.[1]
-
A white precipitate of acetanilide will form. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize from ethanol to obtain pure acetanilide.
-
Protocol 2: Nitration of Acetanilide to yield p-Nitroacetanilide
-
Materials: Acetanilide, concentrated sulfuric acid, concentrated nitric acid, ethanol, ice.[1]
-
Procedure:
-
Dissolve 5 g of acetanilide in 5 mL of glacial acetic acid and cool the solution in an ice bath.
-
Slowly add 10 mL of concentrated sulfuric acid while keeping the temperature below 10 °C.[1]
-
In a separate flask, prepare a nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool.[1]
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, let the mixture stand at room temperature for 30 minutes.[1]
-
Pour the reaction mixture onto 100 g of crushed ice.[1]
-
The p-nitroacetanilide will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.[1]
-
Recrystallize from ethanol to obtain the pure para-isomer.[1]
-
Visualizations
References
Technical Support Center: Purification of 5-Amino-2-chloro-4-fluorobenzoic acid and its Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-chloro-4-fluorobenzoic acid and its esters. The information is designed to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. A common method involves the reduction of a nitro-substituted precursor, 2-chloro-4-fluoro-5-nitrobenzoic acid. Potential impurities from this process include:
-
Unreacted Starting Material: Residual 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Intermediates: Incomplete reduction can lead to the presence of corresponding nitroso or hydroxylamino intermediates.
-
Side-reaction Products: Over-reduction or side reactions can generate byproducts.
-
Residual Catalysts and Reagents: If catalytic hydrogenation is used, traces of the catalyst (e.g., palladium on carbon) may be present.
Q2: My purified this compound has a persistent color. What is the likely cause and how can I remove it?
A2: A persistent yellow or brown hue in the purified product is often due to trace amounts of oxidized impurities or residual nitro-aromatic compounds. These colored impurities can often be effectively removed by treating a solution of the crude product with activated carbon before the final crystallization step.
Q3: What are the recommended purification methods for this compound and its esters?
A3: The choice of purification method depends on the nature of the impurities and the desired final purity. The two most common and effective methods are:
-
Recrystallization: This is a robust technique for removing small amounts of impurities and is often the first choice for purifying the solid acid.
-
Column Chromatography: This method is highly effective for separating the desired compound from impurities with different polarities and is particularly useful for purifying the more soluble ester derivatives.
Q4: How do I choose an appropriate solvent for the recrystallization of this compound?
A4: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which has both a polar amino group and a carboxylic acid group, polar protic solvents are often a good starting point. Methanol has been reported as an effective solvent for the recrystallization of the similar compound 4-Amino-2-chlorobenzoic acid.[1] Ethanol or solvent mixtures, such as ethanol/water, may also be suitable. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling out" instead of crystallization | The solution is too concentrated. The cooling rate is too fast. The presence of impurities is depressing the melting point. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider a preliminary purification step like a charcoal treatment or a quick filtration of the hot solution.[1] |
| No crystal formation upon cooling | The solution is too dilute (too much solvent). The solution is supersaturated. | Gently evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid surface. Add a seed crystal of the pure compound.[1] |
| Low recovery of purified product | Too much solvent was used. The chosen solvent has a relatively high solubility for the compound at low temperatures. Significant product was lost during transfers or filtration. | Concentrate the filtrate by evaporating some of the solvent and cool again to recover more product. Re-evaluate the choice of solvent. Ensure careful transfer of solids and wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Product is still colored after recrystallization | The colored impurity has similar solubility to the product. | Add a small amount of activated carbon to the hot solution before filtration. Be aware that this may reduce the overall yield.[1] |
Column Chromatography Troubleshooting (Primarily for Esters)
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC | The mobile phase is too polar or not polar enough. | Systematically vary the ratio of the solvents in the mobile phase. A common starting point for aminobenzoic esters is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). |
| Streaking of the compound on the TLC plate/column | The compound is interacting too strongly with the stationary phase (silica gel is acidic). The sample is overloaded. | Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. Ensure the sample is fully dissolved in a minimum amount of the mobile phase before loading onto the column. |
| Co-elution of impurities with the product | The polarity of the impurity is very similar to the product. | Try a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate). Consider using a different stationary phase, such as alumina. |
Data Presentation
The following tables provide illustrative data on the purification of this compound and its methyl ester.
Table 1: Illustrative Purity of this compound After Recrystallization from Different Solvents
| Solvent System | Initial Purity (by HPLC) | Purity after Recrystallization (by HPLC) | Recovery Yield |
| Methanol | 94.5% | 99.2% | 85% |
| Ethanol | 94.5% | 98.8% | 88% |
| Ethanol/Water (8:2) | 94.5% | 99.5% | 78% |
| Isopropanol | 94.5% | 98.5% | 82% |
Table 2: Illustrative Purity of Methyl 5-Amino-2-chloro-4-fluorobenzoate After Column Chromatography
| Mobile Phase (Hexane:Ethyl Acetate) | Initial Purity (by HPLC) | Purity after Chromatography (by HPLC) | Recovery Yield |
| 8:2 | 91.2% | 98.9% | 90% |
| 7:3 | 91.2% | 99.3% | 85% |
| 7:3 with 0.1% Triethylamine | 91.2% | 99.6% | 88% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography of Methyl 5-Amino-2-chloro-4-fluorobenzoate
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring a uniform and bubble-free packing.
-
Sample Loading: Dissolve the crude methyl 5-Amino-2-chloro-4-fluorobenzoate in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution of the product using thin-layer chromatography (TLC).
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for the column chromatography purification of the ester derivative.
Caption: A logical troubleshooting guide for common purification challenges.
References
By-product formation in the synthesis of 5-Amino-2-chloro-4-fluorobenzoic acid
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 5-Amino-2-chloro-4-fluorobenzoic acid, a key intermediate in pharmaceutical development. The primary focus is on by-product formation during the common synthetic route: the reduction of 2-chloro-4-fluoro-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct route to synthesize this compound?
A1: The most prevalent method is the reduction of the nitro group of 2-chloro-4-fluoro-5-nitrobenzoic acid.[1][2] This precursor is typically synthesized via the nitration of 2-chloro-4-fluorobenzoic acid.[3] Catalytic hydrogenation is a frequently employed technique for the reduction step.[1]
Q2: What are the primary by-products to watch for during the reduction of 2-chloro-4-fluoro-5-nitrobenzoic acid?
A2: The main potential by-products include:
-
Unreacted Starting Material: Incomplete reduction can leave residual 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Dehalogenated Impurities: Particularly, the loss of the chlorine atom to form 5-amino-4-fluorobenzoic acid is a significant concern, especially during catalytic hydrogenation.[4][5] The carbon-chlorine bond is more susceptible to hydrogenolysis than the carbon-fluorine bond.
-
Azo/Azoxy Compounds: These can form from the condensation of intermediate nitroso and hydroxylamine species, particularly under non-optimal pH or temperature conditions.[4]
-
Discolored Impurities: The presence of oxidized species or residual nitro-aromatic compounds can lead to product discoloration, often appearing as a brown or yellow tint.[6]
Q3: How can I effectively monitor the progress of the reduction reaction?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods for monitoring the reaction.[4][6][7] By spotting the reaction mixture alongside standards of the starting material and purified product, you can track the disappearance of the reactant and the appearance of the product and any major by-products. HPLC provides a more quantitative assessment of the reaction's progress and purity profile.[7]
Synthesis Pathway and By-product Formation
The following diagram illustrates the primary synthesis route from the nitro-intermediate and highlights the formation of key by-products.
Caption: Synthetic route and common by-products.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Problem 1: Low yield of the final product.
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | Monitor the reaction closely using TLC or HPLC until the starting material is consumed.[6] Consider extending the reaction time, increasing catalyst loading, or moderately increasing the temperature. Ensure the catalyst is fresh and active.[4] |
| Product Loss During Work-up | Optimize the extraction process. Ensure the pH of the aqueous phase is adjusted correctly to minimize product solubility before extraction. Use an adequate volume of extraction solvent and perform multiple extractions to maximize recovery.[6] |
| Formation of By-products | Significant conversion to by-products like the dehalogenated compound will lower the yield of the desired product. See Problem 2 for mitigation strategies. |
Problem 2: Significant formation of the dechlorinated by-product (5-amino-4-fluorobenzoic acid).
| Possible Cause | Troubleshooting Action |
| Harsh Hydrogenation Conditions | Hydrodehalogenation is often promoted by high temperatures, high hydrogen pressure, and prolonged reaction times.[4] Reduce these parameters where possible. |
| Non-selective Catalyst | Some catalysts are more prone to causing dehalogenation. Platinum (Pt) and Palladium (Pd) catalysts can sometimes be aggressive.[4] Consider screening alternative catalysts like Raney Cobalt, which has shown good selectivity in similar hydrogenations.[4] Modifying catalysts, for example with dicyandiamide on Ni-based catalysts, can suppress hydrodechlorination.[5] |
| Low Substrate Concentration | Studies on similar compounds have shown that lower substrate concentrations can decrease the rate of dehalogenation relative to nitro reduction.[4] |
Problem 3: The final product is discolored (yellow, brown, or tan).
| Possible Cause | Troubleshooting Action |
| Oxidation of Amino Group | The amino group is susceptible to air oxidation, which can form colored impurities. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[6] |
| Residual Nitro-aromatic Compounds | Traces of the highly colored starting material or nitroso intermediates can cause significant discoloration.[6] |
| Purification Strategy | Recrystallization from a suitable solvent system (e.g., ethanol/water) is the primary method for purification.[8][9] If discoloration persists, treat a solution of the crude product with activated carbon before filtration and crystallization to adsorb colored impurities.[6] |
Troubleshooting Workflow
This diagram provides a logical decision-making process for troubleshooting common synthesis issues.
Caption: A decision tree for troubleshooting synthesis.
Experimental Protocols
Example Protocol: Catalytic Hydrogenation of 2-chloro-4-fluoro-5-nitrobenzoic acid
This protocol is a representative example based on common procedures for the catalytic hydrogenation of halonitroaromatic compounds and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-chloro-4-fluoro-5-nitrobenzoic acid
-
Palladium on carbon (e.g., 5-10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Vessel Preparation: Charge a pressure-resistant hydrogenation vessel with 2-chloro-4-fluoro-5-nitrobenzoic acid and a suitable solvent (e.g., methanol).
-
Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst to the vessel. The typical catalyst loading is 1-5 mol% relative to the substrate.
-
Inerting: Seal the vessel and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by purging with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas (a typical starting pressure is 2-5 kg/cm ²).[10] Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-60°C).
-
Monitoring: Monitor the reaction by hydrogen uptake and/or by taking samples periodically for TLC or HPLC analysis to check for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.[8] Dry the final product under vacuum.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 10. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Amino-2-chloro-4-fluorobenzoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of 5-Amino-2-chloro-4-fluorobenzoic acid and improve final product yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step process starting from 2-chloro-4-fluorobenzoic acid. The first step is the nitration of the starting material to introduce a nitro group at the 5-position, yielding the key intermediate 2-chloro-4-fluoro-5-nitrobenzoic acid.[1] The subsequent and final step is the reduction of this nitro-intermediate to the desired 5-amino product.[1][2]
Q2: What are the critical parameters to control during the nitration step to ensure a high yield?
A2: To maximize the yield of 2-chloro-4-fluoro-5-nitrobenzoic acid, it is crucial to control the reaction temperature and the composition of the nitrating agent. The reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid.[3] Maintaining a low temperature, often between 0-30°C, is essential to prevent unwanted side reactions and decomposition.[3]
Q3: How can the final product be effectively purified?
A3: Recrystallization is a standard and effective method for purifying the final product, this compound, as well as its nitro-intermediate.[2][3] A common solvent system for recrystallization is a mixture of ethanol and water.[3] This process helps to remove unreacted starting materials and byproducts, leading to a product with high purity.
Troubleshooting Guide
Issue 1: Low yield during the nitration of 2-chloro-4-fluorobenzoic acid.
-
Possible Cause: Incomplete reaction or formation of side products due to suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature is strictly maintained within the optimal range (e.g., 0-30°C) during the addition of the nitrating agent.[3] Excursions to higher temperatures can increase the rate of side reactions.
-
Reagent Purity: Use high-purity starting materials and ensure that the mixed acids (sulfuric and nitric acid) are of the correct concentration. The presence of excess water can affect the nitrating strength.[4]
-
Reaction Time: Allow for sufficient reaction time to ensure the conversion is complete. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
-
Issue 2: Incomplete reduction of the 2-chloro-4-fluoro-5-nitrobenzoic acid intermediate.
-
Possible Cause: Inefficient catalytic activity or non-optimal reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Activity: Use a fresh or highly active catalyst, such as palladium on carbon (Pd/C).[5] The catalyst may need to be activated if it has been stored for a long time. The amount of catalyst can also be optimized.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure the hydrogen pressure is maintained at the recommended level (e.g., 2 to 5 kg/cm ²).[2]
-
Solvent and Temperature: The choice of solvent (e.g., methanol) and reaction temperature (e.g., 60 to 100°C) can significantly impact the reaction rate and completion.[2] Ensure thorough mixing to facilitate contact between the substrate, catalyst, and hydrogen.
-
Catalyst Poisons: The presence of impurities in the substrate or solvent can poison the catalyst, reducing its effectiveness. Purifying the nitro-intermediate before the reduction step can prevent this.
-
Data on Reaction Conditions
For clarity, the following tables summarize key quantitative parameters for optimizing the synthesis steps.
Table 1: Parameters for the Nitration of 2-chloro-4-fluorobenzoic acid
| Parameter | Recommended Condition | Expected Outcome |
| Starting Material | 2-chloro-4-fluorobenzoic acid | - |
| Nitrating Agent | Mixture of concentrated H₂SO₄ and fuming HNO₃ | Formation of 2-chloro-4-fluoro-5-nitrobenzoic acid |
| Reaction Temperature | 0-30°C[3] | High yield, minimized side products |
| Overall Yield | >80% for the multi-step synthesis of the intermediate[3] | High purity intermediate |
Table 2: Parameters for the Reduction of 2-chloro-4-fluoro-5-nitrobenzoic acid
| Parameter | Recommended Condition | Expected Outcome |
| Starting Material | 2-chloro-4-fluoro-5-nitrobenzoic acid | - |
| Reduction Method | Catalytic Hydrogenation | Formation of this compound |
| Catalyst | Palladium on activated carbon (Pd/C)[2][5] | Efficient reduction of the nitro group |
| Solvent | Methanol[2] | Good solubility for substrate and product |
| Hydrogen Pressure | 2 to 5 kg/cm ²[2] | Drives reaction to completion |
| Reaction Temperature | 60-100°C[2] | Increased reaction rate |
| Yield | 82-83%[2] | High conversion to the final product |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid
-
Preparation: In a reaction vessel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
-
Addition: Slowly add 2-chloro-4-fluorobenzoic acid to the cooled mixed acid solution, ensuring the temperature does not exceed 30°C.[3]
-
Reaction: Stir the mixture at a controlled temperature for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated solid product by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The crude product can be purified by recrystallization if necessary.[3]
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
Setup: Charge a pressure-resistant reactor with 2-chloro-4-fluoro-5-nitrobenzoic acid, a suitable solvent such as methanol, and a catalytic amount of Pd/C (e.g., 2 wt%).[2]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired level (e.g., 2-5 kg/cm ²).[2]
-
Reaction: Heat the mixture to 60-100°C and stir vigorously for the required time (e.g., 6 hours).[2]
-
Filtration: After the reaction is complete, cool the mixture and carefully filter to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent like toluene or an ethanol/water mixture to achieve high purity.[2][3]
Visualized Workflows
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical guide for troubleshooting low yield issues in the synthesis.
References
- 1. 2-Amino-5-chloro-4-fluorobenzoic acid | 351367-77-6 | Benchchem [benchchem.com]
- 2. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving 5-Amino-2-chloro-4-fluorobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-2-chloro-4-fluorobenzoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in catalyst selection and reaction optimization for common transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds at the chloro-position, and the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds.
Q2: How do the electronic properties of this compound affect catalyst selection for Suzuki-Miyaura coupling?
A2: The amino group is a strong electron-donating group, which can make the aryl halide more electron-rich and thus slow down the oxidative addition step in the Suzuki-Miyaura catalytic cycle. Therefore, catalyst systems with electron-rich and bulky phosphine ligands are often preferred to facilitate this step.
Q3: Can the carboxylic acid group interfere with cross-coupling reactions?
A3: Yes, the carboxylic acid group can potentially interfere with the catalyst or base. In some cases, it may be advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction to improve solubility and prevent side reactions.[1]
Q4: What are the key considerations for choosing a base in a Suzuki-Miyaura or Buchwald-Hartwig reaction with this substrate?
A4: The choice of base is critical and depends on the specific catalyst system and solvent. For Suzuki-Miyaura, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For Buchwald-Hartwig amination, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used.[2] The compatibility of the base with the ester group (if present) should also be considered to avoid saponification.[3]
Q5: For amide coupling reactions with this compound, which coupling reagents are most effective, especially with hindered amines?
A5: For sterically hindered amines, standard coupling reagents like EDC/HOBt may be inefficient.[4] More potent uronium/aminium-based reagents such as HATU or HBTU, or phosphonium-based reagents like PyBOP, are generally more effective as they form highly reactive activated esters that can overcome steric hindrance.[5][6]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inefficient oxidative addition due to electron-rich substrate.2. Catalyst deactivation.3. Inappropriate base or solvent. | 1. Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).2. Ensure rigorous degassing of solvents and use of an inert atmosphere.3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[7] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Thoroughly degas all solvents and reagents.2. Use a Pd(0) source directly or a precatalyst that is easily reduced.[7] |
| Dehalogenation of the Starting Material | The aryl halide is reduced instead of coupled. | This can be a side reaction. Optimizing the catalyst, ligand, and reaction temperature may minimize this pathway.[8] |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | 1. Aryl chloride is a challenging substrate for oxidative addition.2. Steric hindrance from the ortho-chloro substituent.3. Catalyst inhibition by the amino group of the substrate. | 1. Employ a catalyst system with bulky phosphine ligands designed for aryl chlorides.2. Higher reaction temperatures may be required.3. Protect the amino group if it is suspected to interfere with the reaction. |
| Side Product Formation | Beta-hydride elimination can compete with reductive elimination.[9] | This is more common with certain amines. Choice of ligand and base can influence the outcome. |
| Inconsistent Results | Reaction is sensitive to the quality of reagents and solvents. | Ensure the use of high-purity, anhydrous, and degassed solvents and reagents.[10] |
Amide Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction with Hindered Amines | 1. Low reactivity of the activated ester.2. Steric hindrance preventing the amine from attacking the activated carboxylic acid. | 1. Use a more powerful coupling reagent like HATU or PyBOP.[5][11]2. Increase reaction time and/or temperature. Microwave heating can be effective.[4] |
| Racemization (if applicable) | Over-activation of the carboxylic acid or use of a strong base. | Use a racemization-suppressing additive like HOAt. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound (or its methyl ester) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Amide Coupling using HATU
This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HATU (1.1-1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Reagent Addition: Add the amine to the solution, followed by DIPEA. Finally, add HATU portion-wise while stirring.
-
Reaction Execution: Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[13]
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision workflow for selecting an amide coupling strategy.
References
- 1. books.rsc.org [books.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Solvent effects on the reactivity of 5-Amino-2-chloro-4-fluorobenzoic acid
Welcome to the technical support center for 5-Amino-2-chloro-4-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and reacting this versatile chemical compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, with a focus on the critical role of solvent selection in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: this compound has three primary reactive sites:
-
The Amino (-NH₂) Group: This is a nucleophilic site and can undergo reactions such as acylation, alkylation, and diazotization.
-
The Carboxylic Acid (-COOH) Group: This group can be converted into esters, amides, or acid chlorides.
-
The Aromatic Ring: The fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), and the ring itself can participate in electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.
Q2: How does solvent choice impact the reactivity of the amino group?
A2: The nucleophilicity of the amino group is highly dependent on the solvent.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally recommended for reactions where the amino group acts as a nucleophile, such as in acylation or alkylation. These solvents effectively solvate cations, leaving the lone pair of the amino group more available to react.
-
Polar protic solvents (e.g., water, ethanol, methanol) can hydrogen bond with the amino group, which can decrease its nucleophilicity.
Q3: Which solvents are best for esterification of the carboxylic acid group?
A3: For Fischer esterification (reaction with an alcohol in the presence of an acid catalyst), it is common to use an excess of the alcohol as the solvent.[1] However, to drive the equilibrium towards the product, it can be beneficial to use a co-solvent like toluene with a Dean-Stark apparatus to remove water as it is formed.[2] For reactions involving activation of the carboxylic acid (e.g., to an acid chloride), aprotic solvents like DCM or THF are suitable.
Q4: I am observing low yields in my nucleophilic aromatic substitution (SNAr) reaction to replace the fluorine atom. What role does the solvent play?
A4: The rate of SNAr reactions is significantly influenced by the solvent's polarity. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are known to accelerate these reactions.[3] They stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. In contrast, apolar solvents can lead to lower conversion rates.[3]
Q5: Can I perform a diazotization reaction on the amino group in any organic solvent?
A5: Diazotization is typically carried out in an aqueous acidic solution at low temperatures (0-5 °C).[4][5] However, for substrates with poor solubility in water, it is possible to use organic solvents. Non-aqueous diazotization can be performed using organic nitrite sources (e.g., isobutyl nitrite) in solvents like ethanol, acetonitrile, or DCE.[6]
Troubleshooting Guides
Issue 1: Low Yield in Amide Bond Formation
| Potential Cause | Troubleshooting Suggestion | Solvent-Related Considerations |
| Poor activation of the carboxylic acid | Use a more effective coupling agent (e.g., HATU, HOBt/EDC). Alternatively, convert the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride.[7] | When preparing the acid chloride, use an inert aprotic solvent like DCM or THF. For the coupling reaction, polar aprotic solvents like DMF or NMP are often effective.[8] |
| Low nucleophilicity of the aniline | The amino group in your substrate may be deactivated by the electron-withdrawing groups on the ring. Using a stronger, non-nucleophilic base can help. | Polar aprotic solvents are preferred as they do not suppress the nucleophilicity of the amine through hydrogen bonding. |
| Side reactions | Anhydride formation can occur if the activated carboxylic acid does not react promptly with the amine. Ensure the amine is added shortly after the activating agent. | The choice of solvent can influence the rate of competing side reactions. |
Issue 2: Poor Selectivity in Reactions
| Potential Cause | Troubleshooting Suggestion | Solvent-Related Considerations |
| Competition between N-acylation and O-acylation (if a hydroxyl group is present elsewhere) | Protect the more reactive group before carrying out the desired reaction. | Solvent polarity can influence the relative reactivity of different nucleophilic sites. |
| Mixture of products in nucleophilic aromatic substitution | Ensure the reaction conditions (temperature, nucleophile concentration) are optimized for substitution at the desired position. | The solvent can affect the regioselectivity of the reaction. |
Issue 3: Incomplete Reaction or Starting Material Recovery
| Potential Cause | Troubleshooting Suggestion | Solvent-Related Considerations |
| Poor solubility of reactants | Choose a solvent that dissolves all reactants at the reaction temperature. | A mixture of co-solvents may be necessary to achieve adequate solubility for all components. |
| Reversible reaction (e.g., Fischer esterification) | Use a large excess of one reactant or remove a product (e.g., water) as it is formed to drive the equilibrium.[2][9] | Using a solvent that forms an azeotrope with water (like toluene) in a Dean-Stark setup is a common strategy.[2] |
| Deactivation of catalyst | Ensure all reagents and solvents are dry and free of impurities that could poison the catalyst. | The presence of water in the solvent can be detrimental to many reactions. Use anhydrous solvents when necessary. |
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol is a general guideline for Fischer esterification.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of this compound in 20 mL of the desired alcohol (e.g., methanol or ethanol).
-
Acid Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., 0.2 mL of concentrated sulfuric acid) to the solution.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Amide Coupling with this compound
This protocol provides a general procedure for forming an amide bond using a coupling agent.
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g of this compound in 15 mL of an anhydrous polar aprotic solvent (e.g., DMF).
-
Coupling Agent Addition: Add 1.1 equivalents of a coupling agent (e.g., HATU) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add 1.05 equivalents of the desired amine to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Quenching and Extraction: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the esterification of this compound.
Caption: Influence of solvent type on the reactivity of functional groups.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 5. Give the diazotization reaction of aniline Also give class 12 chemistry CBSE [vedantu.com]
- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Determination of 5-Amino-2-chloro-4-fluorobenzoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 5-Amino-2-chloro-4-fluorobenzoic acid is a critical step in ensuring the quality, safety, and efficacy of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound, offering supporting data based on the analysis of structurally similar molecules and detailing experimental protocols.
Primacy of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of non-volatile and thermally labile compounds such as this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from potential impurities, including starting materials, by-products, and degradation products. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this class of compounds.
Comparison of HPLC Methodologies
While a specific, validated HPLC method for this compound is not widely published, several methods for analogous fluorinated and chlorinated benzoic acids provide a strong basis for method development and comparison. The following table outlines key chromatographic parameters and their expected performance.
| Parameter | Method 1: Isocratic RP-HPLC-UV | Method 2: Gradient RP-HPLC-UV | Method 3: UHPLC-MS/MS |
| Principle | Separation based on hydrophobicity under constant mobile phase composition. | Enhanced separation of compounds with a wider polarity range using a timed variation in mobile phase composition. | High-resolution separation coupled with mass spectrometry for definitive peak identification and higher sensitivity. |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | C18 or C8 (e.g., 100 mm x 4.6 mm, 3.5 µm) | Sub-2 µm C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric or Formic Acid (e.g., 40:60 v/v) | Gradient of Acetonitrile in 0.1% Formic Acid in Water (e.g., 20% to 80% Acetonitrile over 10 min) | Gradient of Acetonitrile in 0.1% Formic Acid in Water |
| Detector | UV-Vis or Photodiode Array (PDA) at ~254 nm | UV-Vis or Photodiode Array (PDA) at ~254 nm | Tandem Mass Spectrometer (MS/MS) |
| Flow Rate | 1.0 mL/min | 1.0 - 1.2 mL/min | 0.3 - 0.5 mL/min |
| Analysis Time | ~10-15 min | ~15-20 min | < 5 min |
| Resolution | Good for impurities with significantly different polarity. | Excellent for resolving closely eluting impurities. | Exceptional, with the ability to resolve isomers. |
| Sensitivity (LOD) | ng range | ng range | pg to fg range |
| Advantages | Simple, robust, and cost-effective for routine quality control. | Greater flexibility and resolving power for complex impurity profiles. | Unmatched sensitivity and specificity, enabling identification of unknown impurities. |
| Disadvantages | May not resolve all impurities in a complex mixture. | Longer run times and more complex method development. | Higher equipment cost and complexity. |
Detailed Experimental Protocol: Isocratic RP-HPLC-UV
This protocol describes a representative isocratic method suitable for routine purity analysis of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV-Vis or PDA detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard and sample
2. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
3. Sample Preparation
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized sample and dissolve it in 100 mL of the mobile phase. If necessary, filter the solution through a 0.45 µm syringe filter.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the reference standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Determination
Caption: Workflow of HPLC analysis for purity determination.
Comparison with Alternative Analytical Techniques
While HPLC is the primary method for purity determination, other techniques can provide complementary information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): As highlighted in the table, this technique offers significantly higher sensitivity and specificity. It is particularly useful for identifying and quantifying trace-level impurities and for structural elucidation of unknown peaks.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or if the analyte can be derivatized to become volatile, GC-MS provides excellent separation and identification capabilities.[3]
-
Melting Point Analysis: A simple and rapid method to assess purity. A sharp melting point close to the literature value suggests high purity, while a broad melting range indicates the presence of impurities.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for the identification of the main compound by comparing its spectrum to that of a reference standard.[5]
Conclusion
The purity determination of this compound is most effectively achieved using reversed-phase HPLC with UV detection. A simple isocratic method using a C18 column is often sufficient for routine quality control. For more complex samples or for the identification of unknown impurities, gradient HPLC or more advanced techniques like UHPLC-MS/MS are recommended. The choice of method will depend on the specific requirements of the analysis, including the expected impurity profile, the required level of sensitivity, and the available instrumentation.
References
- 1. s4science.at [s4science.at]
- 2. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. fimm.valahia.ro [fimm.valahia.ro]
Spectroscopic differentiation of amino-chloro-fluorobenzoic acid isomers.
A comprehensive guide to the spectroscopic differentiation of amino-chloro-fluorobenzoic acid isomers, providing researchers, scientists, and drug development professionals with a comparative analysis of their spectral properties. This document outlines key differences observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Comparison of Amino-Chloro-Fluorobenzoic Acid Isomers
The relative positions of the amino, chloro, and fluoro substituents on the benzoic acid ring significantly influence the electronic environment and vibrational modes of the molecule. These differences are manifested in their respective spectra, allowing for their differentiation. This guide focuses on a selection of representative isomers to illustrate these distinguishing features.
Selected Isomers for Comparison:
-
Isomer A: 2-amino-4-chloro-5-fluorobenzoic acid
-
Isomer B: 4-amino-2-chloro-5-fluorobenzoic acid
-
Isomer C: 5-amino-2-chloro-4-fluorobenzoic acid
Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the selected amino-chloro-fluorobenzoic acid isomers. Note: Some of the presented data is based on predictive models due to the limited availability of experimentally verified spectra for these specific isomers in public databases and scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between isomers due to its sensitivity to the local chemical environment of each nucleus.
Table 1: ¹H NMR Spectral Data (Predicted, in DMSO-d₆, 400 MHz)
| Proton Position | Isomer A (δ, ppm) | Isomer B (δ, ppm) | Isomer C (δ, ppm) | Multiplicity & Coupling Constants (J) |
| Aromatic CH | ~7.8 (H-6) | ~7.6 (H-6) | ~7.7 (H-6) | d, J ≈ 8-9 Hz |
| Aromatic CH | ~6.8 (H-3) | ~6.9 (H-3) | ~7.1 (H-3) | d, J ≈ 2-3 Hz |
| -NH₂ | ~5.0-6.0 | ~6.0-7.0 | ~5.5-6.5 | br s |
| -COOH | ~13.0 | ~13.0 | ~13.0 | br s |
Table 2: ¹³C NMR Spectral Data (Predicted, in DMSO-d₆, 100 MHz)
| Carbon Position | Isomer A (δ, ppm) | Isomer B (δ, ppm) | Isomer C (δ, ppm) |
| C=O | ~168 | ~167 | ~168 |
| C-NH₂ | ~145 | ~150 | ~140 |
| C-Cl | ~120 | ~135 | ~118 |
| C-F | ~155 (d, ¹JCF ≈ 240 Hz) | ~158 (d, ¹JCF ≈ 245 Hz) | ~157 (d, ¹JCF ≈ 242 Hz) |
| C-COOH | ~115 | ~112 | ~117 |
| Aromatic CH | ~118 | ~110 | ~114 |
| Aromatic CH | ~125 | ~128 | ~122 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The vibrational frequencies of functional groups in the infrared spectrum are affected by the electronic effects of neighboring substituents.
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Vibrational Mode | Isomer A | Isomer B | Isomer C |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| N-H (Amine) | Asymmetric & Symmetric Stretching | ~3480, ~3370 | ~3490, ~3380 | ~3470, ~3360 |
| C=O (Carboxylic Acid) | Stretching | ~1690 | ~1685 | ~1695 |
| C=C (Aromatic) | Stretching | ~1620, ~1580 | ~1610, ~1570 | ~1625, ~1585 |
| C-F | Stretching | ~1250 | ~1260 | ~1240 |
| C-Cl | Stretching | ~800 | ~820 | ~790 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers, which can aid in their identification.
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Ion | m/z (Isomer A) | m/z (Isomer B) | m/z (Isomer C) | Notes |
| [M]⁺ | 189/191 | 189/191 | 189/191 | Molecular ion with characteristic 3:1 isotopic pattern for chlorine. |
| [M-OH]⁺ | 172/174 | 172/174 | 172/174 | Loss of hydroxyl radical. |
| [M-COOH]⁺ | 144/146 | 144/146 | 144/146 | Loss of carboxyl group. |
| [M-Cl]⁺ | 154 | 154 | 154 | Loss of chlorine atom. |
| [M-HCl]⁺ | 153 | 153 | 153 | Loss of hydrogen chloride. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and differentiate isomers based on chemical shifts and coupling constants.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the amino-chloro-fluorobenzoic acid isomer in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[1] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[1][2]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). The resulting spectra should be phased and baseline corrected. Integrate the signals in the ¹H NMR spectrum and identify the peak chemical shifts in both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups and observe shifts in their vibrational frequencies due to different substitution patterns.
Methodology (KBr Pellet Technique):
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[3][4]
-
Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) with a hydraulic press to form a thin, transparent pellet.[3]
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet or the empty sample compartment.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and characteristic fragmentation patterns of the isomers.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization (e.g., silylation) of the carboxylic acid and amine groups may be necessary to improve volatility for GC analysis.
-
Instrumentation: Utilize a GC-MS system equipped with an electron ionization source.
-
Gas Chromatography (GC):
-
Inject the sample solution into the GC.
-
Use a suitable capillary column (e.g., a nonpolar or medium-polarity column) to separate the isomers.
-
Employ a temperature program to elute the compounds.
-
-
Mass Spectrometry (MS):
-
The eluent from the GC is introduced into the ion source of the mass spectrometer.
-
A standard electron energy of 70 eV is used for ionization.
-
The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observed for chlorine-containing fragments.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the spectroscopic differentiation of amino-chloro-fluorobenzoic acid isomers.
References
- 1. rsc.org [rsc.org]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
A Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Aminobenzoic Acids in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a cornerstone of efficient and successful drug development and chemical synthesis. For researchers engaged in methodologies involving nucleophilic aromatic substitution (SNAr) reactions, the choice between fluorinated and chlorinated aromatic precursors is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the reactivity of fluorinated versus chlorinated aminobenzoic acids in SNAr reactions, supported by theoretical principles and illustrative experimental data.
The Decisive Role of the Halogen in SNAr Reactivity
Nucleophilic aromatic substitution is a vital reaction for the synthesis of arylamines and other key pharmaceutical intermediates. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is generally the initial attack of the nucleophile on the aromatic ring.
A common misconception is that the stronger carbon-fluorine bond would lead to lower reactivity compared to the weaker carbon-chlorine bond. However, in the context of SNAr reactions, the opposite is true. Fluorinated aromatic compounds, particularly those activated by electron-withdrawing groups, are considerably more reactive than their chlorinated analogs.[1] This enhanced reactivity is a direct consequence of the high electronegativity of the fluorine atom.[1][2] The fluorine atom's potent inductive effect stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step.[2][3][4] Consequently, the cleavage of the C-F bond, which occurs in the fast second step of the reaction, does not influence the overall reaction rate.[2][3][4]
Quantitative Data Presentation: A Comparative Look at Activated Benzoic Acids
| Substrate | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 4-Fluoro-3-nitrobenzoic acid | Piperidine | DMF | 95 | 4-(Piperidin-1-yl)-3-nitrobenzoic acid | High (Implied) | [5] |
| 4-Chloro-3-nitrobenzoic acid | Piperidine | Not Specified | Not Specified | 4-(Piperidin-1-yl)-3-nitrobenzoic acid | Not Specified | [6] |
Note: The data presented is compiled from different sources and is intended for illustrative comparison. A direct, side-by-side quantitative comparison under identical conditions was not found in the reviewed literature. However, the general principles of SNAr reactivity strongly suggest that the fluorinated substrate would react significantly faster and under milder conditions than the chlorinated one.
Experimental Protocols
To provide a practical context, the following are detailed experimental protocols for SNAr reactions of a fluorinated nitrobenzoate and a chlorinated benzoic acid derivative.
Protocol 1: Reaction of Methyl 4-fluoro-3-nitrobenzoate with Benzylamine
This protocol describes the synthesis of methyl 4-(benzylamino)-3-nitrobenzoate.
Materials:
-
Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 4-fluoro-3-nitrobenzoate in DMF, add benzylamine and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford methyl 4-(benzylamino)-3-nitrobenzoate as a yellow solid.
Protocol 2: Synthesis of 4-(Piperidin-1-yl)benzoic acid from 4-Chlorobenzoic Acid
This protocol describes the synthesis of 4-(piperidin-1-yl)benzoic acid.
Materials:
-
4-Chlorobenzoic acid
-
Piperidine
-
Appropriate solvent (e.g., DMF or DMSO)
-
Base (e.g., Potassium carbonate)
Procedure:
-
In a suitable reaction vessel, dissolve 4-chlorobenzoic acid in the chosen solvent.
-
Add an excess of piperidine and a base such as potassium carbonate.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and perform an appropriate aqueous workup to remove excess piperidine and inorganic salts.
-
Acidify the aqueous layer to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(piperidin-1-yl)benzoic acid.
Mandatory Visualizations
SNAr Reaction Mechanism
References
Spectroscopic Comparison of 5-Amino-2-chloro-4-fluorobenzoic Acid and Structural Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the unambiguous structural elucidation of novel compounds. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5-Amino-2-chloro-4-fluorobenzoic acid. Due to the limited availability of public experimental NMR data for this specific molecule, this guide leverages data from structurally related analogs—5-Amino-2-chlorobenzoic acid and 2-Chloro-4-fluorobenzoic acid—to predict and understand its spectroscopic behavior.
Predicted and Comparative NMR Data
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, (Assignment) |
| This compound | DMSO-d₆ | Predicted values based on analogs |
| ~7.5-7.7 (d, H-6) | ||
| ~6.8-7.0 (d, H-3) | ||
| ~5.5-6.0 (br s, -NH₂) | ||
| ~13.0 (br s, -COOH) | ||
| 5-Amino-2-chlorobenzoic acid [1][2] | Not Specified | Data not fully detailed in search results. |
| 2-Chloro-4-fluorobenzoic acid [3] | Not Specified | Data not fully detailed in search results. |
| 4-Fluorobenzoic acid [4][5] | DMSO-d₆ | 13.1 (s, 1H, COOH), 8.05 (m, 2H, Ar-H), 7.34 (m, 2H, Ar-H) |
| 4-Chlorobenzoic acid [4][6] | DMSO-d₆ | 13.20 (s, 1H, COOH), 7.95 (d, 2H, Ar-H), 7.58 (d, 2H, Ar-H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm, (Assignment) |
| This compound | DMSO-d₆ | Predicted values based on analogs |
| ~165-168 (C=O) | ||
| ~155-158 (d, ¹JCF, C-4) | ||
| ~145-148 (C-5) | ||
| ~125-128 (d, ²JCF, C-3) | ||
| ~120-123 (C-1) | ||
| ~115-118 (d, ²JCF, C-6) | ||
| ~110-113 (C-2) | ||
| 5-Amino-2-chlorobenzoic acid [2] | Not Specified | Data not available in search results. |
| 2-Chloro-4-fluorobenzoic acid [7] | Not Specified | Data not available in search results. |
| 4-Fluorobenzoic acid [4] | DMSO-d₆ | 166.1, 164.5 (d, ¹JCF = 252 Hz), 132.3 (d, ³JCF = 9 Hz), 127.5, 115.8 (d, ²JCF = 22 Hz) |
| 4-Chlorobenzoic acid [4] | DMSO-d₆ | 171.7, 143.0, 136.3, 134.9, 133.9 |
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound is outlined below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for benzoic acid derivatives due to its ability to dissolve polar compounds and exchange with the acidic proton of the carboxylic acid and amine groups, leading to broad, observable signals for these protons.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, for optimal signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a compound of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption signals and apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Peak Picking and Integration: Identify all significant peaks and, for ¹H NMR, integrate the signals to determine the relative proton ratios.
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for NMR analysis and the logical relationship between the substitution pattern and the expected NMR signals.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Caption: Logical relationship between molecular structure and expected NMR signals.
References
- 1. 5-Amino-2-chlorobenzoic acid(89-54-3) 1H NMR [m.chemicalbook.com]
- 2. 5-Amino-2-chlorobenzoic acid(89-54-3) 13C NMR [m.chemicalbook.com]
- 3. 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]
- 6. 4-Chlorobenzoic acid(74-11-3) 13C NMR [m.chemicalbook.com]
- 7. 2-Chloro-4-fluorobenzoic acid(2252-51-9) 13C NMR spectrum [chemicalbook.com]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Amino-2-chloro-4-fluorobenzoic Acid
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's fragmentation behavior under mass spectrometry is paramount for its identification, characterization, and quantification. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Amino-2-chloro-4-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Furthermore, this guide offers a comparative overview of alternative analytical techniques, supported by detailed experimental protocols, to empower researchers in selecting the most appropriate method for their specific analytical needs.
Predicted Mass Spectrometry Fragmentation Pattern
While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the well-established fragmentation rules of substituted aromatic compounds, particularly benzoic acids, anilines, and halogenated aromatics.
Upon electron ionization, the molecule is expected to form a molecular ion ([M]⁺˙) with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of a Hydroxyl Radical (•OH): A common fragmentation pathway for carboxylic acids, leading to the formation of a benzoyl-type cation.
-
Decarboxylation (Loss of CO₂): The loss of a neutral carbon dioxide molecule is another characteristic fragmentation of benzoic acids.
-
Loss of Chlorine (•Cl): Halogenated aromatic compounds frequently exhibit the loss of the halogen radical.
-
Loss of Hydrochloric Acid (HCl): Elimination of a neutral HCl molecule is also a plausible fragmentation pathway.
-
Cleavage of the Amino Group: Fragmentation involving the amino group can also occur, though it may be less prominent than the cleavages associated with the carboxylic acid and halogen substituents.
The interplay of these fragmentation pathways will generate a unique mass spectrum that serves as a molecular fingerprint for this compound.
Comparison of Analytical Techniques
Mass spectrometry is a powerful tool for the structural elucidation and sensitive detection of this compound. However, other analytical techniques offer complementary information and may be more suitable for specific applications such as quantification and purity assessment. The following table provides a comparison of key analytical methods.
| Analytical Technique | Principle | Key Advantages | Key Limitations | Typical Applications |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | High sensitivity and selectivity; provides structural information through fragmentation patterns. | Can be destructive; may require derivatization for volatile compounds; matrix effects can suppress ionization. | Compound identification, structural elucidation, trace analysis, impurity profiling. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase. | Excellent for separation of isomers and non-volatile compounds; robust and reproducible for quantification.[1] | Does not provide direct structural information; lower sensitivity compared to MS for identification. | Purity assessment, quantification of active ingredients and impurities, analysis of complex mixtures.[2][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. | Non-destructive; provides unambiguous structural information, including stereochemistry.[4] | Relatively low sensitivity; requires larger sample amounts; complex spectra for large molecules. | Structural elucidation of pure compounds, confirmation of synthesis, studying molecular interactions.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. | Non-destructive; provides information about the functional groups present in a molecule. | Limited structural information for complex molecules; not suitable for quantification of components in a mixture. | Functional group identification, confirmation of compound identity, monitoring chemical reactions.[6] |
Experimental Protocols
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS)
Objective: To obtain the mass spectrum and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation (Derivatization): Due to the low volatility of the carboxylic acid and amino groups, derivatization is recommended to improve chromatographic performance and prevent thermal degradation. A common approach is silylation.
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Add 100 µL of a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a dry solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10-15 °C/min.
-
Hold at 280 °C for 5-10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
-
Visualization of Predicted Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways of this compound upon electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
References
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comprehensive Search Reveals No Publicly Available Data on the Biological Activity of 5-Amino-2-chloro-4-fluorobenzoic Acid Derivatives
Despite an extensive search of scientific literature and patent databases, no specific studies detailing the synthesis and biological evaluation of derivatives of 5-Amino-2-chloro-4-fluorobenzoic acid were identified. As a result, a direct comparison of their biological activities, as requested, cannot be provided at this time.
The investigation sought to collate quantitative data, experimental protocols, and pathway visualizations for various derivatives of this compound to generate a comparative guide for researchers, scientists, and drug development professionals. However, the search for relevant scholarly articles, patents, and academic publications yielded no specific results for this particular class of compounds.
The performed searches included targeted queries for:
-
General biological activities of this compound derivatives.
-
Specific anticancer and antimicrobial screening of amide and ester derivatives.
-
Pharmacological evaluations and patented applications of these compounds.
The search results were primarily limited to chemical supplier listings for the parent compound, this compound, and its simple methyl ester. While a number of studies on the biological activities of other substituted aminobenzoic acid analogs were found, these were not derivatives of the specific scaffold requested and therefore could not be used to fulfill the prompt's requirements for a direct comparison.
This lack of publicly available data suggests that the biological activities of this compound derivatives may be an unexplored area of research. Consequently, it is not possible to provide the requested data presentation in tables, detailed experimental protocols, or visualizations of signaling pathways.
Researchers interested in this class of compounds may need to undertake novel research to synthesize and evaluate the biological properties of these derivatives.
A Comparative Crystallographic Analysis of Halogenated Aminobenzoic Acids
A detailed comparison of the crystal structures of 4-Amino-2-chlorobenzoic acid and 2-Amino-4-chlorobenzoic acid, providing valuable structural insights for researchers in drug discovery and materials science.
Due to the absence of publicly available X-ray crystallographic data for 5-Amino-2-chloro-4-fluorobenzoic acid, this guide provides a comparative analysis of two structurally related and pharmaceutically relevant alternatives: 4-Amino-2-chlorobenzoic acid and 2-Amino-4-chlorobenzoic acid. Understanding the crystal packing and intermolecular interactions of these molecules is crucial for predicting their physical properties, such as solubility and melting point, which are critical parameters in drug development.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two selected aminobenzoic acid derivatives, offering a direct comparison of their solid-state structures.
| Parameter | 4-Amino-2-chlorobenzoic acid | 2-Amino-4-chlorobenzoic acid |
| CCDC Number | 845315 | Not available in searched results |
| Chemical Formula | C₇H₆ClNO₂ | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol | 171.58 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 3.9595(2) | 15.4667(10) |
| b (Å) | 22.6656(11) | 3.7648(2) |
| c (Å) | 8.0285(4) | 23.7598(15) |
| α (°) | 90 | 90 |
| β (°) | 104.257(2) | 93.015(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 698.32(6) | 1381.59(14) |
| Z | 4 | 8 |
| Density (calc) (g/cm³) | 1.633 | 1.649 |
| R-factor (%) | 2.9 | 3.0 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures of the compared compounds follows a standardized experimental workflow.
1. Crystal Growth:
-
Single crystals of high quality are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and is often determined empirically.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
A series of diffraction images are collected as the crystal is rotated. Modern diffractometers equipped with CCD or CMOS detectors are used for this purpose.
3. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.
-
The data is corrected for various experimental factors, including Lorentz and polarization effects, and absorption.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor.[1]
Experimental Workflow
Caption: Workflow for X-ray Crystallographic Analysis.
Structural Insights and Comparison
The crystallographic data reveals that both 4-Amino-2-chlorobenzoic acid and 2-Amino-4-chlorobenzoic acid crystallize in the monoclinic system, a common crystal system for organic molecules. However, they belong to different space groups (P2₁/c for the 4-amino-2-chloro isomer and P2₁/n for the 2-amino-4-chloro isomer), indicating different packing arrangements of the molecules in the solid state.
A notable difference is observed in the unit cell parameters and volume. 2-Amino-4-chlorobenzoic acid has a significantly larger unit cell volume and a higher number of molecules (Z=8) in the unit cell compared to 4-Amino-2-chlorobenzoic acid (Z=4). This suggests a more complex packing arrangement for the 2-amino-4-chloro isomer.
Despite these differences in crystal packing, the intramolecular geometries (bond lengths and angles) are expected to be broadly similar, dictated by the inherent chemical structure of the aminobenzoic acid scaffold and the electronic effects of the chloro and amino substituents. The final refined structures for both compounds show a good agreement between the observed and calculated diffraction data, as indicated by their low R-factors.
This comparative guide highlights the importance of single-crystal X-ray diffraction in elucidating the precise three-dimensional structures of small organic molecules. Such detailed structural information is invaluable for understanding structure-property relationships and for the rational design of new molecules with desired functionalities in the fields of medicinal chemistry and materials science. It should be noted that while crystallographic data for 3-amino-2,5-dichlorobenzoic acid was sought for a broader comparison, it was not available in the searched peer-reviewed literature.
References
A Comparative Guide to Stability-Indicating HPLC Methods for 5-Amino-2-chloro-4-fluorobenzoic Acid
For researchers, scientists, and drug development professionals, establishing a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of potential HPLC methods for the analysis of 5-Amino-2-chloro-4-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] The focus is on separating the parent compound from potential degradation products that may arise under various stress conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3]
Comparison of Proposed HPLC Methods
Developing a stability-indicating method requires careful selection of chromatographic conditions to achieve adequate resolution between the API and its impurities.[4] Given the aromatic and halogenated nature of this compound, reversed-phase HPLC is the most suitable approach. Below is a comparison of two potential methods utilizing different column chemistries to achieve selectivity.
Table 1: Comparison of Proposed Stability-Indicating HPLC Methods
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Stationary Phase | Octadecylsilyl (C18) | Phenyl-Hexyl |
| Particle Size | 3.5 µm | 3.5 µm |
| Column Dimensions | 150 mm x 4.6 mm | 150 mm x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Ammonium Formate, pH 3.7 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient Program | 10-90% B in 20 min, hold at 90% B for 5 min, return to 10% B in 1 min, equilibrate for 4 min | 15-85% B in 25 min, hold at 85% B for 5 min, return to 15% B in 1 min, equilibrate for 4 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | Diode Array Detector (DAD) at 254 nm | Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Advantages | Good retention for non-polar compounds; widely available and well-characterized.[5] | Enhanced selectivity for aromatic and halogenated compounds due to π-π interactions.[6] May provide better resolution for certain degradation products. |
| Potential Challenges | May show insufficient selectivity for closely related aromatic impurities. | Retention times may be more sensitive to mobile phase pH and organic modifier. |
Experimental Protocols
Forced Degradation Studies Protocol (as per ICH Q1A(R2))
Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method.[2][3][7] The goal is to achieve 5-20% degradation of the API.[2][7]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat at 60 °C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid API in a hot air oven at 80 °C for 48 hours.
-
Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.
-
-
Control Sample:
-
Prepare a 0.1 mg/mL solution of the unstressed API in the mobile phase.
-
HPLC Method Protocol (Based on Method A)
1. Preparation of Mobile Phase:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1 L of HPLC-grade water, mix well, and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile and degas.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a 0.1 mg/mL solution of this compound reference standard in the mobile phase.
-
Sample Solutions: Use the solutions prepared from the forced degradation studies.
3. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector.
-
Column: C18, 3.5 µm, 150 mm x 4.6 mm.
-
Mobile Phase: As described above.
-
Gradient Program: 10-90% B in 20 min, hold at 90% B for 5 min, return to 10% B in 1 min, equilibrate for 4 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, monitor at 254 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Analyze the chromatograms of the stressed samples and compare them to the control sample.
-
Evaluate the resolution between the parent peak and any degradation product peaks.
-
Perform peak purity analysis using the DAD to ensure the parent peak is spectrally homogeneous in the presence of degradants.
Visualizations
Caption: Workflow for Stability-Indicating HPLC Method Development and Validation.
Caption: Potential Degradation Pathway of this compound.
References
- 1. This compound | 172404-33-0 [chemicalbook.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to LC-MS Methodologies for Impurity Profiling of 5-Amino-2-chloro-4-fluorobenzoic acid
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is critical for drug safety and efficacy. 5-Amino-2-chloro-4-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its impurity profile can significantly impact the quality and safety of the final drug product. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of impurities.
Data Presentation: Comparison of Potential LC-MS Methodologies
The following table summarizes the key performance attributes of three distinct LC-MS methodologies that could be employed for the impurity profiling of this compound. The quantitative data presented are representative expectations based on typical performance for analogous compounds.
| Parameter | Method 1: Reversed-Phase (RP) HPLC-MS/MS | Method 2: Mixed-Mode (MM) HPLC-HRMS | Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS |
| Primary Separation Mechanism | Hydrophobic interaction | Hydrophobic, ion-exchange, and HILIC interactions | Partitioning into a water-enriched layer on the stationary phase |
| Typical Column | C18, C8 | Reversed-Phase/Cation-Exchange | Amide, Silica |
| Selectivity for Isomeric Impurities | Moderate | High | Moderate to High |
| Sensitivity (LOD/LOQ) | Low ng/mL | Sub ng/mL to low ng/mL | Low ng/mL |
| Run Time | 15-30 minutes | 10-20 minutes | 20-40 minutes |
| Robustness | High | Moderate to High | Moderate |
| MS Compatibility | Excellent with ESI | Excellent with ESI | Good with ESI (requires careful solvent selection) |
| Best Suited For | General purity assessment and quantification of known, less polar impurities. | Separation of closely related isomers and a broad range of polar and non-polar impurities.[1][2] | Analysis of very polar impurities and starting materials that are poorly retained in RP.[3] |
Experimental Protocols
Detailed methodologies for the three proposed LC-MS approaches are provided below. These protocols are starting points and would require optimization for the specific impurities present in a given sample of this compound.
Method 1: Reversed-Phase (RP) HPLC-MS/MS
This method is the workhorse for general impurity profiling, offering excellent robustness and compatibility with MS.
-
Chromatographic System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Column: Waters XBridge C18, 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
MS/MS Parameters: Multiple Reaction Monitoring (MRM) for known impurities. Precursor ion scan and product ion scan for unknown impurity identification.
Method 2: Mixed-Mode (MM) HPLC-HRMS
This approach provides enhanced selectivity for a wider range of impurities, particularly positional isomers, by combining multiple separation mechanisms.[1][2]
-
Chromatographic System: Thermo Scientific Vanquish Horizon UHPLC or equivalent.
-
Mass Spectrometer: Thermo Scientific Orbitrap Exploris 240 or equivalent.
-
Column: SIELC Primesep 100, 2.1 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 20 mM Ammonium Formate, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 95% B
-
1-12 min: 95% to 20% B
-
12-15 min: 20% B
-
15.1-20 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 3 µL.
-
Ionization Mode: ESI, positive and negative modes.
-
HRMS Parameters: Full scan data acquisition from m/z 100-1000 with a resolution of 60,000. Data-dependent MS/MS for fragmentation analysis of detected impurities.
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS
HILIC is particularly useful for retaining and separating very polar impurities that may not be well-retained by reversed-phase columns.[3]
-
Chromatographic System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.
-
Gradient Program:
-
0-1 min: 1% B
-
1-18 min: 1% to 50% B
-
18-22 min: 50% B
-
22.1-30 min: 1% B (re-equilibration)
-
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI, positive and negative modes.
-
MS/MS Parameters: MRM for target polar impurities and full scan for untargeted analysis.
Mandatory Visualization
The following diagrams illustrate the logical workflow for impurity profiling using LC-MS.
Caption: General workflow for LC-MS based impurity profiling.
Caption: Decision pathway for unknown impurity identification.
References
Comparative study of the acidity of halogenated aminobenzoic acid isomers
For Researchers, Scientists, and Drug Development Professionals
The acidity of a molecule, quantified by its pKa value, is a fundamental physicochemical property that significantly influences its biological activity, including absorption, distribution, metabolism, and excretion (ADME). In the realm of drug discovery and development, a comprehensive understanding of how structural modifications affect acidity is paramount. This guide provides a comparative analysis of the acidity of various halogenated aminobenzoic acid isomers. The strategic placement of different halogen atoms (Fluorine, Chlorine, Bromine, and Iodine) at various positions on the aminobenzoic acid scaffold results in a nuanced interplay of electronic effects, which ultimately governs the acidity of the carboxylic acid group.
This report summarizes the experimentally determined and predicted pKa values for a range of these compounds, offering a clear comparison of their acid strengths. Furthermore, it details the standard experimental protocols for pKa determination and provides a visual representation of the underlying principles governing the observed acidity trends.
Comparative Acidity Data
The acidity of halogenated aminobenzoic acid isomers is influenced by a combination of inductive and resonance effects of the halogen and amino substituents, as well as their relative positions on the benzene ring. The following table summarizes the available pKa values for various isomers. A lower pKa value indicates a stronger acid.
| Compound | pKa (Carboxylic Acid) | Reference |
| Fluorinated Isomers | ||
| 2-Amino-3-fluorobenzoic acid | 4.60 (Predicted) | [1] |
| 2-Amino-5-fluorobenzoic acid | 1.86 (Predicted) | [2] |
| 2-Amino-6-fluorobenzoic acid | 4.01 (Predicted) | [3] |
| Chlorinated Isomers | ||
| 2-Amino-3-chlorobenzoic acid | 4.57 (Predicted) | [4] |
| 2-Amino-5-chlorobenzoic acid | 4.57 (Predicted) | [5][6] |
| 3-Amino-5-chlorobenzoic acid | 3.99 (Predicted) | [7] |
| 5-Amino-2-chlorobenzoic acid | 1.99 (Predicted) | [8] |
| Brominated Isomers | ||
| 2-Amino-3-bromobenzoic acid | 4.55 (Predicted) | [9] |
| 2-Amino-5-bromobenzoic acid | 4.56 | [10] |
| Iodinated Isomers | ||
| 2-Amino-3-iodobenzoic acid | ~3-5 (Typical) | [11] |
| 2-Amino-5-iodobenzoic acid | 4.59 (Predicted) | [12] |
Note: Many of the listed pKa values are predicted and should be considered as estimates. Experimental verification is recommended for critical applications.
Factors Influencing Acidity
The observed trends in acidity can be rationalized by considering the following electronic and steric effects:
-
Inductive Effect (-I): Halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, which stabilizes the carboxylate anion and increases acidity. The strength of this effect decreases with distance from the carboxylic acid group.
-
Resonance Effect (+M): The lone pairs on the halogen and amino groups can be delocalized into the benzene ring, increasing electron density and destabilizing the carboxylate anion, thereby decreasing acidity. This effect is most pronounced when the substituent is at the ortho or para position.
-
Ortho-Effect: Substituents at the ortho position to the carboxylic acid group can cause steric hindrance, forcing the carboxyl group out of the plane of the benzene ring. This "Steric Inhibition of Resonance" can increase acidity by localizing the negative charge on the carboxylate group. Intramolecular hydrogen bonding between the ortho-substituent and the carboxylate group can also stabilize the conjugate base, further increasing acidity.
Experimental Protocols for pKa Determination
The determination of pKa values is a critical experimental procedure in physical and medicinal chemistry. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This is a widely used and accurate method for determining the pKa of ionizable compounds.
Principle: A solution of the halogenated aminobenzoic acid is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH electrode as the titrant is added incrementally. The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acid and its conjugate base are equal, and thus pH = pKa.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the halogenated aminobenzoic acid isomer of known concentration (e.g., 0.01 M) in a suitable solvent (typically water or a water-cosolvent mixture if solubility is an issue).
-
Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
-
Titration Procedure:
-
Pipette a known volume of the acid solution into a beaker.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized base solution in small, precise increments using a burette.
-
After each addition, stir the solution to ensure homogeneity and record the stable pH reading.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (often by taking the first or second derivative of the curve).
-
The pKa is the pH value at the half-equivalence point (half the volume of base required to reach the equivalence point).
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.
Principle: The absorbance of a series of solutions of the halogenated aminobenzoic acid, each at a different and known pH, is measured at a specific wavelength where the acidic and basic forms of the molecule have different molar absorptivities. The pKa is then calculated from the relationship between absorbance and pH.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the halogenated aminobenzoic acid isomer of known concentration.
-
Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the compound.
-
For each pH value, prepare a sample solution by adding a small, constant volume of the stock solution to a larger, known volume of the buffer solution.
-
-
Spectrophotometric Measurement:
-
Determine the UV-Vis absorption spectra of the compound in a highly acidic solution (fully protonated form) and a highly basic solution (fully deprotonated form) to identify a suitable analytical wavelength where the absorbance difference is maximal.
-
Measure the absorbance of each buffered sample solution at the chosen analytical wavelength.
-
-
Data Analysis:
-
Plot the measured absorbance values against the corresponding pH values. The resulting plot will be a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this curve. Alternatively, the pKa can be calculated using the following equation for each data point and then averaged: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance at a given pH, A_a is the absorbance of the fully protonated form, and A_b is the absorbance of the fully deprotonated form.
-
This comparative guide underscores the importance of substituent effects on the acidity of halogenated aminobenzoic acids. The provided data and experimental protocols serve as a valuable resource for researchers in the rational design of molecules with tailored physicochemical properties for various scientific and pharmaceutical applications.
References
- 1. 2-Amino-3-fluorobenzoic Acid CAS 825-22-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 2-Amino-5-fluorobenzoic acid CAS#: 446-08-2 [m.chemicalbook.com]
- 3. 2-Amino-6-fluorobenzoic acid price,buy 2-Amino-6-fluorobenzoic acid - chemicalbook [chemicalbook.com]
- 4. 2-Amino-3-chlorobenzoic acid CAS#: 6388-47-2 [m.chemicalbook.com]
- 5. 2-Amino-5-chlorobenzoic acid CAS#: 635-21-2 [m.chemicalbook.com]
- 6. 2-Amino-5-chlorobenzoic acid | 635-21-2 [chemicalbook.com]
- 7. 21961-30-8 CAS MSDS (3-AMINO-5-CHLOROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 5-Amino-2-chlorobenzoic acid|lookchem [lookchem.com]
- 9. 2-AMINO-3-BROMOBENZOIC ACID price,buy 2-AMINO-3-BROMOBENZOIC ACID - chemicalbook [chemicalbook.com]
- 10. 2-Amino-5-bromobenzoic acid(5794-88-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. 2-Amino-3-Iodobenzoic Acid | Properties, Uses, Safety, Supplier China – High Purity Chemical Manufacturer [iodobenzene.ltd]
- 12. chembk.com [chembk.com]
Safety Operating Guide
Proper Disposal of 5-Amino-2-chloro-4-fluorobenzoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Amino-2-chloro-4-fluorobenzoic acid, ensuring compliance with safety regulations and fostering a culture of safe laboratory practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is categorized as an irritant, and proper precautions must be taken to avoid contact with skin and eyes.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | To avoid inhalation of dust particles. |
In the event of exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
After skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Disposal Operational Plan
The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service. Do not attempt to neutralize or dispose of this chemical down the drain or in regular solid waste.
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid potential unknown reactions.
-
Containerization:
-
Place solid waste in a clearly labeled, sealed, and chemically compatible container.
-
For solutions, use a leak-proof container, also clearly labeled.
-
Ensure the container is appropriate for the quantity of waste and is in good condition.
-
-
Labeling: The waste container must be labeled clearly and accurately. The label should include:
-
The full chemical name: "this compound"
-
CAS Number: 172404-33-0
-
Hazard symbols (e.g., irritant)
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, store it away from strong oxidizing agents and strong bases.
-
Professional Disposal: Arrange for a pickup with your institution's environmental health and safety (EHS) office or a certified chemical waste disposal contractor. Provide them with the safety data sheet (SDS) for this compound.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Key Experimental Protocols Cited
While direct experimental protocols for the neutralization of this compound are not recommended due to a lack of specific reactivity data, general principles for handling acidic chemical waste are applicable for containment and segregation. The primary "experimental protocol" in this context is the strict adherence to the waste management procedures outlined by your institution and local regulations.
Signaling Pathways for Safety and Compliance
Adherence to proper disposal protocols is a critical pathway to ensuring laboratory safety and regulatory compliance. The following diagram illustrates the relationship between correct handling procedures and positive safety outcomes.
Caption: Relationship between disposal actions and safety outcomes.
By following these guidelines, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a safer research environment and demonstrating a commitment to environmental stewardship. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most current and detailed information.
Personal protective equipment for handling 5-Amino-2-chloro-4-fluorobenzoic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Amino-2-chloro-4-fluorobenzoic acid (CAS No: 172404-33-0). Adherence to these protocols is critical to ensure personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield worn over safety glasses.[1][2] | Protects against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant lab coat and disposable nitrile or butyl rubber gloves.[1][3] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Respiratory Protection | NIOSH-approved respirator.[1] | Required if engineering controls are insufficient to minimize dust, or when handling the solid compound outside of a certified chemical fume hood.[1][4] |
| Footwear | Fully enclosed, chemical-resistant shoes.[1] | Protects feet from spills and falling objects. |
Experimental Protocol for Safe Handling
Following a strict operational protocol is essential for minimizing exposure and ensuring safe handling of this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[1][4]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[1]
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and appropriately labeled waste containers, before handling the chemical.[1]
2. Handling the Solid Compound:
-
Weighing: When weighing the powder, do so within the fume hood to contain any dust.
-
Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[1]
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[1]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.[1]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is critical.
| Situation | Action |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed, labeled container for disposal.[5] Do not use water to clean the initial spill as it may spread contamination.[5] Decontaminate the area with a suitable solvent and absorbent pads.[5] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[5][6] Remove contaminated clothing.[6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[6][7][8] Seek medical attention.[6][7][8] |
| Inhalation | Move the individual to fresh air.[7][9] If breathing is difficult, seek immediate medical attention.[7][9] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[6][9] |
| Ingestion | Rinse the mouth with water.[6][9] Do not induce vomiting.[6][9] Seek immediate medical attention.[6][9] |
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1][5]
-
Containerization: Collect waste in its original container or a compatible, sealed container.[5]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.[5]
-
Storage: Store the hazardous waste in a designated accumulation area, away from incompatible materials such as strong oxidizing agents.[5][7]
-
Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[5] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not empty into drains.[4][6]
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
